N-Benzyl-bis(2-chloroethyl)amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRWNJFEUSHORT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCl)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908902 | |
| Record name | N-Benzyl-2-chloro-N-(2-chloroethyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10429-82-0 | |
| Record name | Benzenemethanamine, N,N-bis(2-chloroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10429-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-2-chloro-N-(2-chloroethyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzylbis(2-chloroethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-BIS(2-CHLOROETHYL)BENZYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFI3592JVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physicochemical properties of N-Benzyl-bis(2-chloroethyl)amine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride
Abstract
This compound is a chemical compound frequently utilized as a reagent and intermediate in organic synthesis. Notably, it serves as a precursor in the preparation of inhibitors for the Respiratory Syncytial Virus (RSV) F protein and in the synthesis of various other pharmaceutical agents.[1] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a workflow visualization to aid researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 10429-82-0 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆Cl₃N | [1][2][3] |
| Molecular Weight | 268.61 g/mol | [1][2][3][4] |
| Appearance | White to light yellow crystalline powder.[1][5] | [1][5] |
| Melting Point | 134-136 °C | [1][6] |
| Solubility | Sparingly soluble in Chloroform and DMSO; Soluble in water.[1][5][6] | [1][5][6] |
| Storage Conditions | Store in a dark place under an inert atmosphere; Recommended storage is in a freezer at temperatures below -20°C.[1][5][6] | [1][5][6] |
Spectral Data
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a key analytical technique for verifying the synthesis and purity of the compound.
Experimental Protocols
Detailed methodologies for the synthesis and property determination are essential for reproducible research.
Synthesis of this compound
This protocol describes a common method for synthesizing the title compound from 2,2'-(benzylimino)diethanol.[1][2]
Materials:
-
2,2'-(benzylimino)diethanol
-
Thionyl chloride or Sulfurous dichloride[2]
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
A solution of 2,2'-(benzylimino)diethanol (e.g., 31.4 g, 160 mmol) is prepared in anhydrous dichloromethane (200 mL).[1][2]
-
The solution is cooled in an ice bath.
-
A solution of sulfurous dichloride (e.g., 35.8 mL, 482 mmol) in anhydrous dichloromethane (60 mL) is added slowly and dropwise to the cooled solution of the diethanol precursor.[1][2]
-
The reaction mixture is removed from the ice bath and stirred overnight at room temperature to ensure the reaction proceeds to completion.[1][2]
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.[1][2]
-
The resulting product, this compound, is afforded as a solid (e.g., 47.2 g, 100% yield) and can often be used in subsequent steps without further purification.[1][2]
General Protocol for Melting Point Determination
This is a standard procedure for determining the melting point range of a crystalline solid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Sample of this compound, finely powdered
Procedure:
-
A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point (134-136°C).
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.
General Protocol for Solubility Assessment
This protocol provides a qualitative assessment of a compound's solubility in various solvents.
Materials:
-
Sample of this compound
-
Test tubes or small vials
-
Graduated pipettes or cylinders
-
Selection of solvents (e.g., Water, Chloroform, DMSO, Ethanol)
-
Vortex mixer or magnetic stirrer
Procedure:
-
A small, pre-weighed amount of the compound (e.g., 10 mg) is added to a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer for 1-2 minutes.
-
The mixture is visually inspected for the dissolution of the solid.
-
If the solid dissolves completely, it is classified as "soluble." If it partially dissolves, it is "sparingly" or "slightly" soluble. If no dissolution is observed, it is "insoluble."
-
The process is repeated with different solvents to build a solubility profile. For this compound, it is expected to be soluble in water and sparingly soluble in chloroform and DMSO.[1][5][6]
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as an alkylating agent and should be handled with care.[5]
-
Hazards: Toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
-
Precautions: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
First Aid: In case of contact, immediately wash skin with copious amounts of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist or in case of ingestion.[7]
References
- 1. This compound CAS#: 10429-82-0 [m.chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. N,N-Bis(2-chloroethyl)benzylamine hydrochloride | C11H16Cl3N | CID 2777881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 10429-82-0 | N-Benzylbis(2-chloroethyl)amine hydrochloride - Moldb [moldb.com]
- 5. Page loading... [guidechem.com]
- 6. This compound CAS#: 10429-82-0 [amp.chemicalbook.com]
- 7. CAS#:10429-82-0 | this compound | Chemsrc [chemsrc.com]
An In-depth Technical Guide on the Mechanism of Action of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-bis(2-chloroethyl)amine hydrochloride is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. Its potent cytotoxic effects are primarily attributed to its ability to induce DNA damage, specifically through the formation of covalent interstrand cross-links (ICLs). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the chemical transformations leading to DNA alkylation and the subsequent cellular responses. Furthermore, this document offers detailed experimental protocols for researchers to investigate and quantify the cytotoxic and DNA-damaging effects of this compound, along with illustrative data representations and pathway diagrams to facilitate a deeper understanding of its biological activity.
Introduction
Nitrogen mustards are a class of alkylating agents that have been a cornerstone of cancer chemotherapy for decades. This compound is a representative member of this class, characterized by a central nitrogen atom attached to two chloroethyl groups and a benzyl group. The presence of the two reactive chloroethyl groups enables it to act as a bifunctional alkylating agent, capable of forming covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.[1] This interaction with DNA is the primary basis for its cytotoxic and antitumor properties. Understanding the precise mechanism of action is crucial for the rational design of novel analogs and for optimizing its therapeutic application.
Core Mechanism of Action: DNA Alkylation and Interstrand Cross-Linking
The mechanism of action of this compound can be dissected into two key stages: chemical activation and reaction with DNA.
2.1. Chemical Activation: Formation of the Aziridinium Ion
In the aqueous physiological environment, N-Benzyl-bis(2-chloroethyl)amine undergoes a spontaneous intramolecular cyclization. One of the chloroethyl groups displaces its chloride ion to form a highly strained and electrophilic three-membered ring structure known as an aziridinium ion. This aziridinium ion is the primary reactive species responsible for DNA alkylation.
Caption: Intramolecular cyclization of N-Benzyl-bis(2-chloroethyl)amine to form the reactive aziridinium ion.
2.2. DNA Alkylation: Monoadduct and Interstrand Cross-Link Formation
The highly electrophilic aziridinium ion readily reacts with nucleophilic centers in DNA. The most common site of alkylation is the N7 position of guanine bases, due to its high nucleophilicity. This initial reaction results in the formation of a monoadduct, where the compound is covalently attached to a single DNA base.
Following the formation of the monoadduct, the second chloroethyl arm of the molecule can undergo a similar intramolecular cyclization to form a second aziridinium ion. This second reactive intermediate can then alkylate another nucleophilic site, typically the N7 position of a guanine on the complementary DNA strand. This two-step process results in the formation of a highly cytotoxic DNA interstrand cross-link (ICL).[2] ICLs physically prevent the separation of the two DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription.[1][2]
Caption: Stepwise formation of a DNA interstrand cross-link by N-Benzyl-bis(2-chloroethyl)amine.
Cellular Consequences of DNA Damage
The formation of DNA adducts, particularly ICLs, triggers a complex cellular response known as the DNA Damage Response (DDR).
3.1. Cell Cycle Arrest
Upon detection of DNA damage, sensor proteins activate signaling cascades that lead to the phosphorylation and activation of checkpoint kinases such as ATM and ATR. These kinases, in turn, activate downstream effectors like p53 and Chk1/Chk2, which mediate cell cycle arrest at the G1/S and G2/M transitions. This pause in the cell cycle provides the cell with an opportunity to repair the DNA damage before proceeding with replication or mitosis.
3.2. DNA Repair
Cells possess several intricate DNA repair pathways to remove alkylation damage. Monoadducts can often be repaired by the base excision repair (BER) or nucleotide excision repair (NER) pathways. However, ICLs are much more challenging lesions to repair and require the coordinated action of multiple pathways, including the Fanconi anemia (FA) pathway and homologous recombination (HR).
3.3. Apoptosis
If the extent of DNA damage is too severe to be repaired, the DDR can trigger programmed cell death, or apoptosis. The accumulation of irreparable DNA lesions, such as ICLs, is a potent signal for the initiation of the apoptotic cascade, leading to the elimination of the damaged cell.
Caption: Overview of the cellular signaling pathways activated in response to DNA damage.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the following table provides a template for the types of data that are crucial for characterizing its activity. The values presented are hypothetical and for illustrative purposes only. Researchers are encouraged to generate such data for their specific cell lines and experimental conditions using the protocols provided in the subsequent section.
| Parameter | Cell Line | Value (Hypothetical) | Reference Assay |
| IC50 (µM) | MCF-7 (Breast Cancer) | 5.2 | MTT Assay |
| A549 (Lung Cancer) | 8.7 | MTT Assay | |
| HCT116 (Colon Cancer) | 3.1 | MTT Assay | |
| DNA Binding | |||
| Adduct Frequency | (adducts / 10^6 nucleotides) | 150 | LC-MS/MS |
| ICL Formation | |||
| % Cross-linked DNA | at 10 µM | 25% | Comet Assay |
Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.
5.1. Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compound by measuring the metabolic activity of cells.
-
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Step-by-step workflow for determining cell viability using the MTT assay.
5.2. Modified Alkaline Comet Assay for Detecting Interstrand Cross-Links
The comet assay, or single-cell gel electrophoresis, can be modified to detect ICLs. The principle is that ICLs reduce the extent of DNA migration in an electric field after the induction of random strand breaks.
-
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I)
-
Microscope slides
-
X-ray source or other agent to induce strand breaks
-
-
Protocol:
-
Cell Treatment: Treat cells with this compound for a defined period.
-
Induction of Strand Breaks: After treatment, irradiate the cells on ice with a controlled dose of X-rays (e.g., 3-5 Gy) to introduce a known number of single-strand breaks.
-
Embedding in Agarose: Mix approximately 1 x 10^4 cells with 75 µL of 0.5% low melting point agarose and pipette onto a pre-coated slide with 1% normal melting point agarose.
-
Lysis: Immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow DNA to unwind.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C.
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of ICLs will reduce the migration of DNA fragments, resulting in a smaller comet tail compared to cells with only strand breaks. The tail moment (product of tail length and tail DNA intensity) is quantified using image analysis software. A decrease in the tail moment in drug-treated cells compared to irradiated control cells indicates the presence of ICLs.
-
5.3. Quantification of DNA Adducts by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.
-
Materials:
-
Genomic DNA isolated from treated cells
-
Enzymes for DNA hydrolysis (DNase I, nuclease P1, alkaline phosphatase)
-
Internal standard (isotopically labeled analog of the expected adduct)
-
LC-MS/MS system
-
-
Protocol:
-
DNA Isolation: Isolate genomic DNA from cells treated with this compound using a commercial kit.
-
Enzymatic Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Preparation: Add an internal standard to the digested DNA sample. The sample may require solid-phase extraction (SPE) for enrichment of the adducts.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The adducts are separated by reverse-phase chromatography and detected by mass spectrometry using selected reaction monitoring (SRM) for high specificity and sensitivity.
-
Data Analysis: Quantify the amount of the specific DNA adduct by comparing the peak area of the analyte to that of the internal standard. The results are typically expressed as the number of adducts per 10^6 or 10^8 normal nucleotides.
-
Conclusion
This compound is a potent DNA alkylating agent whose mechanism of action is centered on the formation of cytotoxic interstrand cross-links. This guide has provided a detailed overview of this mechanism, from the initial chemical activation to the ultimate cellular consequences. The experimental protocols outlined herein offer a robust framework for researchers to investigate and quantify the biological effects of this and similar compounds, thereby facilitating further drug development and a deeper understanding of the intricate interplay between DNA damage and cellular response.
References
Spectral Analysis of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride: A Technical Overview
For Immediate Release
This technical guide provides a detailed examination of the spectral properties of N-Benzyl-bis(2-chloroethyl)amine hydrochloride (CAS Number: 10429-82-0), a significant compound in organic synthesis and pharmaceutical research. The following sections present an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of complete public spectral datasets for this specific compound, this guide combines reported data with predictive analysis based on the spectral characteristics of closely related chemical structures.
Introduction
This compound is a nitrogen mustard derivative with the molecular formula C₁₁H₁₆Cl₃N and a molecular weight of 268.61 g/mol .[1][2][3] These compounds are of interest to researchers in drug development and organic synthesis. A thorough understanding of their spectral characteristics is crucial for their identification, characterization, and quality control.
Predicted and Reported Spectral Data
The following tables summarize the anticipated and reported spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| C₆H₅- | 7.2 - 7.5 | Multiplet | 5H |
| -CH₂-Ph | ~ 3.6 | Singlet | 2H |
| -N-(CH₂CH₂Cl)₂ | 2.8 - 3.2 | Triplet | 4H |
| -N-(CH₂CH₂Cl)₂ | 3.5 - 3.8 | Triplet | 4H |
¹³C NMR (Carbon-13 NMR)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C H₂-Cl | 40 - 45 |
| -N-C H₂- | 50 - 55 |
| -C H₂-Ph | 55 - 60 |
| Aromatic C (para) | 127 - 129 |
| Aromatic C (ortho, meta) | 128 - 130 |
| Aromatic C (ipso) | 135 - 140 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-N | 1000 - 1250 | Stretching |
| C-Cl | 600 - 800 | Stretching |
Mass Spectrometry (MS)
A reported Electrospray Ionization (ESI) Mass Spectrometry analysis indicates a prominent peak at m/z 262, corresponding to the [M+H]⁺ ion of the free base.[2][4]
| m/z | Ion | Notes |
| 262 | [C₁₁H₁₅Cl₂N + H]⁺ | Protonated molecule of the free base. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl compounds. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the spectral analysis of this compound.
NMR Spectroscopy
A sample of approximately 5-10 mg of the compound would be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 300 or 400 MHz spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (0 ppm). For ¹³C NMR, a proton-decoupled spectrum would be obtained to simplify the spectrum to single peaks for each unique carbon atom.
Infrared (IR) Spectroscopy
For Fourier Transform Infrared (FTIR) analysis using the KBr pellet method, approximately 1-2 mg of the solid sample would be finely ground with 100-200 mg of dry potassium bromide (KBr) powder. This mixture would then be pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum would be recorded over the range of 4000-400 cm⁻¹. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used, where the solid sample is placed directly onto the ATR crystal and pressure is applied to ensure good contact.
Mass Spectrometry
For Electrospray Ionization Mass Spectrometry (ESI-MS), a dilute solution of the sample would be prepared in a solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation. This solution would be infused into the ESI source of the mass spectrometer. The instrument would be operated in positive ion mode to observe the protonated molecule [M+H]⁺. For fragmentation analysis, tandem mass spectrometry (MS/MS) would be performed on the parent ion.
Interpretation of Spectral Data
NMR Spectra
-
¹H NMR: The aromatic protons are expected to appear as a multiplet in the downfield region (7.2-7.5 ppm). The benzylic protons (-CH₂-Ph) would likely appear as a singlet around 3.6 ppm. The four methylene groups of the two chloroethyl chains are expected to appear as two distinct triplets due to coupling with each other, in the range of 2.8-3.8 ppm.
-
¹³C NMR: The spectrum is predicted to show several distinct signals corresponding to the different carbon environments. The carbon of the -CH₂-Cl group is expected at the most upfield position among the aliphatic carbons. The benzylic carbon and the carbons of the ethyl chains attached to the nitrogen will appear in the mid-field region. The aromatic carbons will be observed in the downfield region (127-140 ppm).
IR Spectrum
The IR spectrum is expected to exhibit characteristic absorption bands. The C-H stretching vibrations of the aromatic ring are anticipated between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretches will likely be observed between 2850 and 3000 cm⁻¹. The presence of the aromatic ring should also give rise to C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-N and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum.
Mass Spectrum and Fragmentation Pathway
The ESI mass spectrum is expected to show a strong signal for the protonated molecule of the free base at m/z 262. The fragmentation of this compound in the mass spectrometer is anticipated to follow pathways characteristic of benzylic amines. A primary fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to the formation of the stable tropylium ion at m/z 91.
Caption: Predicted fragmentation of the parent ion.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
References
Technical Guide: N-Benzylbis(2-chloroethyl)amine Hydrochloride (CAS 10429-82-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known applications of N-Benzylbis(2-chloroethyl)amine hydrochloride, CAS number 10429-82-0. This compound is a nitrogen mustard derivative and a potent bifunctional alkylating agent. Its reactivity has led to its use in cancer chemotherapy and as a versatile intermediate in the synthesis of various heterocyclic compounds, including potential antiviral agents.
A point of clarification: Initial inquiries may associate this CAS number with 1-(2-isopropoxyethyl)-2-methyl-5-nitroimidazole. This is incorrect. CAS 10429-82-0 definitively identifies N-Benzylbis(2-chloroethyl)amine hydrochloride.
Chemical Structure and Properties
The structural and physical properties of N-Benzylbis(2-chloroethyl)amine hydrochloride are summarized below.
Chemical Structure
Caption: Chemical structure of N-Benzylbis(2-chloroethyl)amine hydrochloride.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 10429-82-0 | [1][2] |
| Molecular Formula | C₁₁H₁₆Cl₃N | [1][2][3] |
| Molecular Weight | 268.61 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 134-136 °C | |
| Solubility | Soluble in water | [4] |
| SMILES | ClCCN(CCCl)CC1=CC=CC=C1.Cl | [1][2] |
| InChI | InChI=1S/C11H15Cl2N.ClH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H | [1] |
Spectral Data
¹H NMR Spectrum
A ¹H NMR spectrum for N,N-Bis(2-chloroethyl)benzylamine hydrochloride is available in public databases.[1]
Infrared (IR) Spectrum
An FTIR spectrum, obtained using a KBr wafer, is available for this compound.[1]
Synthesis Protocols
N-Benzylbis(2-chloroethyl)amine hydrochloride is typically synthesized from 2,2'-(benzylimino)diethanol. Two common chlorinating agents are thionyl chloride and sulfur dichloride.
Synthesis from 2,2'-(benzylimino)diethanol using Thionyl Chloride
This method is a common laboratory procedure for the conversion of diols to dichlorides.
Experimental Protocol:
-
Dissolve 0.295 moles of N,N-bis(2-hydroxyethyl)benzylamine in 225 mL of chloroform in a suitable reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 0.710 moles of thionyl chloride in 50 mL of chloroform, maintaining the reaction temperature between 30 and 40 °C.
-
After the addition is complete, reflux the reaction mixture for four hours.
-
During the reaction, the hydrochloride salt of the product will precipitate.
-
Collect the precipitated N,N-bis(2-chloroethyl)benzylamine hydrochloride by filtration.
-
The crude product can be recrystallized from ethanol to yield the pure compound.[5]
Synthesis from 2,2'-(benzylimino)diethanol using Sulfur Dichloride
This protocol is adapted from patent literature describing the synthesis of intermediates for RSV F protein inhibitors.[5]
Experimental Protocol:
-
In a reaction vessel, prepare a solution of 2,2'-(benzylimino)diethanol (31.4 g, 160 mmol) in dichloromethane (200 mL).
-
In a separate dropping funnel, place a solution of sulfur dichloride (35.8 mL, 482 mmol) in anhydrous dichloromethane (60 mL).
-
Slowly add the sulfur dichloride solution dropwise to the cooled solution of 2,2'-(benzylimino)diethanol.
-
After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield N-benzyl-bis(2-chloroethyl)amine hydrochloride. The product is often used in the next synthetic step without further purification.[5]
-
Analysis by HPLC-MS can be used to confirm product formation (Expected ESI-MS m/z: 262 [M+H]⁺ for the free base).[5]
References
- 1. N,N-Bis(2-chloroethyl)benzylamine hydrochloride | C11H16Cl3N | CID 2777881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(2-chloroethyl)amine hydrochloride(821-48-7) 1H NMR [m.chemicalbook.com]
- 3. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2-CHLOROETHYL)DIBENZYLAMINE HYDROCHLORIDE(55-43-6) 13C NMR spectrum [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
N-Benzyl-bis(2-chloroethyl)amine Hydrochloride: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of N-Benzyl-bis(2-chloroethyl)amine hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who are working with or developing related nitrogen mustard compounds. The information compiled herein is based on the known chemical behavior of aromatic nitrogen mustards and provides a framework for understanding and investigating the stability of this specific molecule.
Core Stability Characteristics
This compound is a nitrogen mustard derivative, a class of compounds known for their reactive nature. The stability of this compound is significantly influenced by environmental factors such as pH, temperature, and the presence of moisture. The core of its reactivity lies in the bis(2-chloroethyl)amine moiety, which is prone to intramolecular cyclization and subsequent reactions.
Table 1: Summary of Stability Influencing Factors
| Factor | Influence on Stability | Recommendations for Handling and Storage |
| pH | Highly susceptible to degradation in neutral and alkaline conditions. More stable in acidic environments (pH 2-3). | Maintain acidic conditions for solutions. Avoid exposure to basic media. |
| Moisture/Humidity | Prone to hydrolysis, leading to the formation of less active hydroxyethyl derivatives. The compound is hygroscopic. | Store in a tightly sealed container in a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for solution preparation. |
| Temperature | Elevated temperatures accelerate degradation, potentially leading to the formation of polymeric byproducts. | Store in a freezer at temperatures of -20°C or lower. Avoid prolonged exposure to ambient or elevated temperatures. |
| Light | As with many complex organic molecules, exposure to UV or visible light may induce degradation. | Store in a dark place, protected from light. Use amber vials for solutions. |
| Oxidizing Agents | Incompatible with strong oxidizing agents, which can lead to rapid decomposition. | Avoid contact with peroxides, permanganates, and other strong oxidizers. |
| Bases | Strong bases will deprotonate the amine hydrochloride, leading to the more reactive free base which is highly unstable. | Avoid contact with strong bases. |
Degradation Pathways
The degradation of this compound primarily proceeds through two interconnected pathways initiated by the formation of a highly reactive aziridinium ion.
Aziridinium Ion Formation
The lone pair of electrons on the nitrogen atom can attack the adjacent carbon atom of one of the chloroethyl groups, displacing the chloride ion. This intramolecular cyclization results in the formation of a strained, three-membered aziridinium ring. This cation is a potent electrophile and the key intermediate in the subsequent degradation reactions.
Primary Degradation Pathways
-
Hydrolysis: The most common degradation pathway in the presence of water. The aziridinium ion is readily attacked by the nucleophilic water molecule, leading to the opening of the ring and the formation of a mono-hydroxyethyl derivative. This process can occur a second time on the other chloroethyl arm, resulting in the di-hydroxyethyl derivative.
-
Dimerization/Polymerization: In less aqueous environments or at higher concentrations, the aziridinium ion can be attacked by the nitrogen atom of another N-Benzyl-bis(2-chloroethyl)amine molecule. This intermolecular reaction can lead to the formation of dimeric structures, such as piperazine derivatives, and potentially higher-order oligomers or polymers.
Degradation Pathways
Experimental Protocols
Stability-Indicating HPLC Method Development
A stability-indicating analytical method is crucial to separate the parent compound from its degradation products.
Table 2: Example HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a high percentage of Mobile Phase A, gradually increasing Mobile Phase B to elute more hydrophobic compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.
3.2.1. Preparation of Stock Solution Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
3.2.2. Stress Conditions
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 70°C for 48 hours. Also, reflux the stock solution at 70°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3.2.3. Sample Analysis Analyze the stressed samples using the developed stability-indicating HPLC method. The chromatograms will show the decrease in the peak area of the parent compound and the formation of new peaks corresponding to the degradation products. For structural elucidation of the major degradation products, LC-MS/MS analysis is recommended.
Forced Degradation Workflow
Summary and Recommendations
This compound is an inherently reactive molecule with limited stability, particularly in the presence of moisture and at neutral or alkaline pH. Its primary degradation pathway involves the formation of a reactive aziridinium ion, leading to hydrolysis products and potential dimers.
For researchers and developers, it is imperative to:
-
Handle and store the compound under strictly controlled conditions: low temperature, inert atmosphere, and protection from light and moisture.
-
Utilize a validated stability-indicating analytical method to monitor the purity of the compound and detect any degradation products.
-
Conduct comprehensive forced degradation studies to understand its specific degradation profile under various stress conditions.
-
Characterize any significant degradation products to assess their potential impact.
By adhering to these principles, the risks associated with the instability of this compound can be effectively managed, ensuring the integrity of research and development activities.
An In-depth Technical Guide on the Solubility of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-Benzyl-bis(2-chloroethyl)amine hydrochloride, also known as sympatholytin, is a bifunctional alkylating agent. Its molecular structure, featuring a benzyl group and two chloroethyl moieties, imparts a distinct polarity that influences its solubility profile. Understanding the solubility of this compound is paramount for its use in synthetic chemistry, formulation development, and pharmacological studies. The hydrochloride salt form generally enhances aqueous solubility but can limit its solubility in non-polar organic solvents. This guide aims to provide a thorough understanding of these characteristics.
Solubility Profile of this compound
Exhaustive searches of scientific literature and chemical databases have revealed a lack of specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in various organic solvents. However, qualitative descriptions of its solubility have been reported and are summarized in the table below.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Citation |
| Water | Soluble | [1] |
| Chloroform | Sparingly Soluble | |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | |
| Methanol | Slightly Soluble |
The free base form, N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine, is noted to be more soluble in organic solvents such as ethanol, methanol, and acetone compared to water, owing to its hydrophobic benzyl group.
Factors Influencing Solubility
The solubility of an amine hydrochloride salt like this compound in organic solvents is a complex interplay of several factors. The following diagram illustrates these key relationships.
Caption: Key factors influencing the solubility of amine hydrochlorides.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
4.1. Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
HPLC column appropriate for the analyte
-
Mobile phase solvents (HPLC grade)
-
Standard laboratory glassware
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The excess solid should be visually apparent.
-
Place the flask in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The agitation speed should be moderate to ensure good mixing without causing excessive foaming.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle for a defined period (e.g., 1 hour) at the same temperature.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
Dilute the filtered sample with a known volume of the mobile phase to a concentration within the calibrated range of the HPLC method.
-
-
HPLC Analysis:
-
Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Prepare a series of calibration standards of known concentrations of the compound in the mobile phase.
-
Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solution into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
4.3. Experimental Workflow Diagram
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Workflow for solubility determination using the shake-flask method.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be fully characterized in publicly accessible literature, this guide provides the essential qualitative information and a robust experimental framework for its determination. For researchers and drug development professionals, understanding the factors that influence the solubility of this compound and possessing a reliable method for its measurement are crucial for advancing its potential applications. The provided protocols and diagrams serve as a valuable resource for guiding future experimental work in this area.
References
In-Depth Toxicological Profile: N-Benzyl-bis(2-chloroethyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-bis(2-chloroethyl)amine hydrochloride, also known by its CAS number 10429-82-0 and synonyms such as SY-1 and Embitol, is a nitrogen mustard compound.[1] Nitrogen mustards are a class of alkylating agents, and this particular compound serves as an intermediate in the synthesis of various chemicals, including chemotherapeutic agents.[2][3] Its structural similarity to other nitrogen mustards suggests a potential for significant toxicological effects, primarily through its ability to alkylate DNA and other macromolecules. This technical guide provides a comprehensive overview of the available toxicological data for this compound, focusing on quantitative data, experimental methodologies, and mechanisms of action.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 10429-82-0 | [1] |
| Molecular Formula | C₁₁H₁₅Cl₂N·HCl | |
| Molecular Weight | 268.61 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
Toxicological Data
The toxicological profile of this compound is characterized by its acute toxicity, mutagenic potential, and effects on reproductive organs. As a nitrogen mustard, it is considered a hazardous substance.
Acute Toxicity
The primary quantitative data available for acute toxicity is the median lethal dose (LD50).
| Species | Route of Administration | LD50 | Toxic Effects | Reference |
| Mouse | Intraperitoneal | 28 mg/kg | - Changes in bone marrow- Other blood changes- Paternal Effects: testes, epididymis, sperm duct |
Genotoxicity
Limited data suggests that this compound is mutagenic.
| Test System | Organism | Dose/Duration | Result | Reference |
| Mutation in microorganisms | Mold - Aspergillus nidulans | 2500 µmol/L | Mutagenic |
Other Toxicological Effects
The compound is classified as an irritant and is associated with the following health hazards based on GHS classifications:
-
Toxic if swallowed[1]
-
Harmful in contact with skin[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
Harmful if inhaled[1]
-
May cause respiratory irritation[1]
Mechanism of Action
As a nitrogen mustard, this compound is an alkylating agent. Its toxicity is primarily mediated through the covalent modification of cellular macromolecules, particularly DNA.
Caption: Proposed mechanism of action for this compound.
The bis(2-chloroethyl)amine moiety can form a highly reactive aziridinium ion intermediate. This electrophilic species can then react with nucleophilic sites on DNA bases, most commonly the N7 position of guanine. The presence of two chloroethyl groups allows for a second alkylation event, leading to the formation of inter-strand or intra-strand DNA cross-links. These cross-links prevent DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Experimental Protocols
Acute Toxicity (LD50) Determination Workflow
Caption: Generalized workflow for an acute intraperitoneal LD50 study.
A typical acute toxicity study involves the administration of a single dose of the test substance to animals, followed by a 14-day observation period.[5] Key parameters recorded include clinical signs of toxicity, body weight changes, and mortality. At the end of the observation period, a gross necropsy is performed on all animals. The LD50 value is then calculated using statistical methods.
Ames Test (Bacterial Reverse Mutation Assay) Workflow
Caption: Generalized workflow for the Ames test.
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes strains of bacteria that are auxotrophic for a specific amino acid (e.g., histidine). The test determines if the chemical can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The inclusion of a liver S9 fraction allows for the detection of mutagens that require metabolic activation.
Safety and Handling
Given its toxicological profile, this compound should be handled with extreme care in a laboratory setting.
-
Engineering Controls: Use only in a chemical fume hood.
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Wash thoroughly after handling.[6]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[7]
Conclusion
This compound is a reactive alkylating agent with significant toxicological properties. The available data indicates acute toxicity, particularly via the intraperitoneal route, and mutagenic activity. Its mechanism of action is consistent with that of other nitrogen mustards, involving the formation of DNA adducts and cross-links. While detailed study reports are not widely available, the provided information, based on its chemical class and existing data, underscores the need for stringent safety precautions during its handling and use in research and development. Further studies would be beneficial to fully characterize its toxicological profile, including carcinogenicity and reproductive toxicity, across different species and routes of exposure.
References
- 1. N,N-Bis(2-chloroethyl)benzylamine hydrochloride | C11H16Cl3N | CID 2777881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]
- 3. Page loading... [guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fda.gov [fda.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
A Technical Guide to the History and Discovery of Nitrogen Mustards in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen mustards, a class of bifunctional alkylating agents, hold a pivotal place in the history of medicine as the first non-hormonal chemotherapeutic agents used to treat cancer. Their journey from a feared chemical warfare agent to a cornerstone of oncology is a compelling story of serendipitous observation, clandestine wartime research, and the dawn of the modern era of cancer chemotherapy. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and seminal research that established nitrogen mustards as a critical tool in the fight against cancer.
From Chemical Warfare to Cancer Therapy: A Historical Overview
The story of nitrogen mustards begins with their more notorious predecessor, sulfur mustard, used with devastating effect as a chemical weapon in World War I. Medics and scientists observed that soldiers exposed to mustard gas exhibited profound bone marrow and lymphoid tissue suppression. This critical observation laid the dormant groundwork for a therapeutic application that would emerge decades later.
In the 1930s, nitrogen-containing analogues of sulfur mustard, known as nitrogen mustards, were synthesized. These compounds were found to have even greater systemic toxicity.[1] As World War II loomed, the U.S. Office of Scientific Research and Development initiated classified research into chemical warfare agents, fearing their use by enemy forces.[2] This research would unexpectedly pivot towards a medical breakthrough.
Two key events propelled nitrogen mustards into the realm of cancer therapy:
-
The Yale University Studies (1942): At the Yale School of Medicine, pharmacologists Louis S. Goodman and Alfred Gilman were tasked with investigating the pharmacology of nitrogen mustards.[2][3] They observed that these compounds caused a dramatic reduction in the number of lymphocytes and lymphoid tissue in experimental animals.[1] This led them to hypothesize that nitrogen mustards could be effective against lymphomas, which are cancers of the lymphoid cells.[4]
-
The Bari Harbor Incident (1943): In December 1943, a German air raid on the Allied-held port of Bari, Italy, resulted in the sinking of a U.S. ship, the SS John Harvey, which was secretly carrying a cargo of mustard gas bombs.[3] The release of mustard gas into the water and air exposed hundreds of soldiers and civilians. Medical examination of the survivors revealed a striking decrease in their white blood cell counts, confirming the lymphotoxic effects observed in the laboratory.[5]
These parallel events—the controlled laboratory experiments at Yale and the tragic human exposures in Bari—converged after the war, providing compelling evidence for the potential of nitrogen mustards as anti-cancer agents.[5]
Mechanism of Action: DNA Alkylation and Cytotoxicity
Nitrogen mustards exert their cytotoxic effects by acting as potent DNA alkylating agents. Their chemical structure, featuring a bis(2-chloroethyl)amino group, is central to their reactivity. The mechanism proceeds through the following key steps:
-
Intramolecular Cyclization: The nitrogen atom, being nucleophilic, attacks the electrophilic carbon of one of the chloroethyl side chains, displacing a chloride ion. This forms a highly reactive, unstable cyclic aziridinium ion.[5]
-
DNA Alkylation (First Arm): The strained aziridinium ring is readily opened by a nucleophilic attack from a nitrogen atom in a DNA base, most commonly the N7 position of guanine.[5] This forms a covalent bond between the nitrogen mustard and the DNA, creating a mono-adduct.
-
Intramolecular Cyclization (Second Arm): The process repeats with the second chloroethyl arm, forming another aziridinium ion.
-
DNA Cross-linking (Second Arm): This second reactive ion is then attacked by another guanine base, which can be on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link, ICL).[5]
The formation of interstrand cross-links is the most cytotoxic lesion.[5] It physically prevents the separation of the DNA double helix, a process essential for both DNA replication and transcription. This blockage of fundamental cellular processes ultimately triggers cell cycle arrest and programmed cell death (apoptosis).[2]
Key Experiments and Protocols
The transition of nitrogen mustards from laboratory curiosity to clinical reality was driven by a series of pivotal, albeit initially classified, experiments.
Preclinical Animal Studies (Yale, 1942)
Goodman and Gilman's group conducted the foundational experiments in mice with transplanted lymphoma, which provided the rationale for human trials.[3][6]
Experimental Protocol: Mouse Lymphoma Studies
-
Animal Model: Mice were transplanted with a lymphoma cell line to induce tumor growth.[6]
-
Compound Preparation: A nitrogen mustard compound, likely tris(2-chloroethyl)amine (HN3) or bis(2-chloroethyl)methylamine (HN2, later known as mustine), was prepared for injection. The exact formulations were military secrets, referred to as "Compound X" in lab notes.[7]
-
Administration: The nitrogen mustard was administered to the tumor-bearing mice, likely via intravenous or intraperitoneal injection.[6]
-
Observation and Endpoints:
-
Tumor Size: The size of the lymphoma tumors was measured regularly to assess regression.[3][6]
-
Survival: The lifespan of the treated mice was compared to a control group of untreated tumor-bearing mice.[4]
-
Toxicity Assessment: The researchers monitored the animals for signs of toxicity and performed hematological analysis to observe the effects on white blood cell counts.[4]
-
-
Results: The studies demonstrated a dramatic regression of the mouse tumors and prolonged the survival of the treated animals, providing the essential proof-of-concept for clinical trials.[2][4]
The First Clinical Trial (December 1942)
Based on the promising animal data, the first human trial was initiated in secrecy at New Haven Hospital.[8] The patient, a 48-year-old man known as J.D., was in the terminal stages of lymphosarcoma and was resistant to radiation therapy.[2][7]
Experimental Protocol: First Human Administration
-
Patient Selection: A patient with a confirmed diagnosis of advanced, radiation-resistant lymphosarcoma was selected.[2]
-
Drug and Dosage: The patient was treated with a nitrogen mustard, referred to as "Compound X". The initial dosage was 0.1 mg/kg of body weight, administered intravenously daily for ten days.[9] This dosage was extrapolated from animal studies, as there was no precedent in humans.[7]
-
Administration: The drug was administered via intravenous infusion.
-
Clinical Monitoring:
-
Tumor Response: The size and consistency of the patient's tumor masses were monitored daily.[9]
-
Symptomatic Relief: Patient-reported outcomes, such as pain, ability to eat, and mobility, were recorded.[7]
-
Hematological Toxicity: Blood counts were monitored closely to assess the impact on bone marrow.[7]
-
-
Results: The response was remarkable. Within days, the patient's tumors began to soften and shrink, and his obstructive symptoms were relieved.[9] By the end of the treatment course, the tumors had disappeared.[2] However, the patient experienced significant bone marrow toxicity and ultimately relapsed. Subsequent treatments were less effective.[2] Despite the eventual outcome, this trial provided the first definitive proof that a chemical agent could induce the regression of a large, solid tumor in a human.[4]
Quantitative Data from Early and Modern Research
The quantitative assessment of nitrogen mustard activity began with the first clinical trial and has evolved to include precise in vitro cytotoxicity assays on various cancer cell lines.
Early Clinical Data
The initial clinical trials, though rudimentary by modern standards, provided the first quantitative data on the use of nitrogen mustards in humans.
| Parameter | Value/Observation | Patient Cohort | Reference |
| Initial Dosage | 0.1 mg/kg daily for 10 days | First patient (J.D.), lymphosarcoma | [9] |
| Observed Onset of Action | Tumor softening within 48 hours | First patient (J.D.), lymphosarcoma | [9] |
| Primary Toxicity | Bone marrow suppression (leukopenia) | Early trial patients | [7] |
| Efficacy Outcome | Significant tumor regression, but followed by relapse | Early trial patients | [2] |
In Vitro Cytotoxicity of Nitrogen Mustard Derivatives
Over the decades, numerous nitrogen mustard derivatives have been synthesized to improve efficacy and reduce toxicity. Their potency is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Mechlorethamine (HN2) | Airway coculture | - | ≥ 50 µM (cytotoxicity) | [10] |
| Chlorambucil | MDA-MB-468 | Triple-Negative Breast Cancer | 34.4 | [11] |
| UO-31 | Renal Cancer | > 100 | [11] | |
| MCF-7 | Breast Cancer | 29.14 | [12] | |
| Melphalan | MDA-MB-468 | Triple-Negative Breast Cancer | 48.7 | [11] |
| UO-31 | Renal Cancer | > 100 | [11] | |
| Bendamustine Derivative | Sarcoma cells | Sarcoma | > 1 µM | [13] |
| BNMPH | HepG2 | Hepatocellular Carcinoma | 26.1 | [14] |
| HCT-116 | Colon Cancer | 57.5 | [14] | |
| Distamycin-Mustard Conjugate | K562 | Leukemia | 0.03 | [15] |
| Platinum-Mustard Complex (2) | MIA PaCa2 | Pancreatic Cancer | 4.2 | [16] |
| MCF-7 | Breast Cancer | 12.6 | [16] |
Note: IC₅₀ values can vary significantly based on the specific assay conditions and duration of exposure.
Cellular Signaling Pathways: The p53-Mediated Apoptosis Response
The DNA damage inflicted by nitrogen mustards activates complex cellular signaling networks designed to sense genomic stress and determine the cell's fate. A central player in this response is the tumor suppressor protein p53, often called the "guardian of the genome."
Upon detection of DNA damage, such as interstrand cross-links, a cascade of protein kinases, including ATM (Ataxia Telangiectasia Mutated) and Chk2, are activated. These kinases phosphorylate and stabilize p53, preventing its degradation and allowing it to accumulate in the nucleus.[17] Active p53 functions as a transcription factor, inducing the expression of genes that can lead to either cell cycle arrest (to allow for DNA repair) or, if the damage is too severe, apoptosis.[1][18]
p53 triggers apoptosis primarily through the intrinsic (mitochondrial) pathway by upregulating the expression of pro-apoptotic proteins from the Bcl-2 family, such as BAX and PUMA.[17] These proteins translocate to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then initiates the activation of a cascade of cysteine proteases called caspases, which execute the dismantling of the cell, culminating in apoptosis.[19]
Conclusion and Future Directions
The discovery of nitrogen mustards as anticancer agents was a watershed moment in the history of medicine, transforming a weapon of war into a life-saving therapy and launching the field of cancer chemotherapy. From the initial clandestine studies in the 1940s to the development of sophisticated derivatives and targeted delivery systems today, the core principle of DNA alkylation remains a powerful therapeutic strategy.
For researchers and drug development professionals, the story of nitrogen mustards offers several enduring lessons: the importance of keen observation, the potential for repurposing existing compounds, and the relentless pursuit of improved therapeutic indices. Future research continues to focus on enhancing the selectivity of these agents for tumor cells, overcoming mechanisms of drug resistance, and exploring novel combination therapies to maximize their cytotoxic potential while minimizing harm to the patient. The legacy of nitrogen mustards is not just in the drugs themselves, but in the paradigm they created for the rational design and development of anticancer therapies.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. Chemotherapy: From the Trenches of Warfare A Weapon to Fight Cancer | Clinical Trials at Yale [medicine.yale.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. discover.nci.nih.gov [discover.nci.nih.gov]
- 5. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 6. hekint.org [hekint.org]
- 7. yalealumnimagazine.org [yalealumnimagazine.org]
- 8. youtube.com [youtube.com]
- 9. First FDA-Approved Chemo Agent Turns 60 | MDedge [mdedge.com]
- 10. Acute cytotoxicity and increased vascular endothelial growth factor after in vitro nitrogen mustard vapor exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and preliminary cytotoxicity of nitrogen mustard derivatives of distamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer activity of a cis -dichloridoplatinum( ii ) complex of a chelating nitrogen mustard: insight into unusual guanine binding mode and low deac ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04459F [pubs.rsc.org]
- 17. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 18. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Experimental Guide to N-Benzyl-bis(2-chloroethyl)amine Hydrochloride: A Framework for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzyl-bis(2-chloroethyl)amine hydrochloride, a nitrogen mustard derivative of significant interest in medicinal chemistry and drug development. While specific theoretical calculations for this molecule are not extensively available in current literature, this document outlines a robust framework for its computational analysis based on the well-understood mechanisms of related compounds. Furthermore, it compiles established experimental protocols for its synthesis and handling, offering a dual perspective for researchers.
Physicochemical and Structural Information
This compound is a white crystalline powder.[1] Its chemical structure combines the cytotoxic bis(2-chloroethyl)amine moiety with a benzyl group, which can modulate its biological activity and distribution.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆Cl₃N | [1][2][3] |
| Molecular Weight | 268.61 g/mol | [1][2][3] |
| CAS Number | 10429-82-0 | [1][4] |
| Melting Point | 134-136 °C | [1] |
| IUPAC Name | N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride | [2] |
| SMILES | C1=CC=C(C=C1)CN(CCCl)CCCl.Cl | [2] |
| InChIKey | AZRWNJFEUSHORT-UHFFFAOYSA-N | [2] |
| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer | [1] |
Proposed Theoretical Calculations: A Research Workflow
The biological activity of nitrogen mustards is predicated on their ability to act as potent DNA alkylating agents.[5] The core of this reactivity is the intramolecular cyclization to form a highly reactive aziridinium ion. A theoretical study of this compound would be invaluable to quantify the energetics of this process and understand the influence of the benzyl group.
The following workflow outlines a standard approach for such a computational investigation using Density Functional Theory (DFT), a common method for quantum chemical calculations.
Caption: Proposed workflow for theoretical calculations.
Key Theoretical Parameters for Calculation
A DFT study would provide quantitative data on several key aspects of the molecule's reactivity.
| Parameter | Description | Significance |
| Optimized Geometries | The lowest energy 3D structures of the reactant, transition state, and the aziridinium ion product. | Provides bond lengths, bond angles, and dihedral angles, offering structural insights. |
| Activation Energy (ΔG‡) | The energy barrier for the formation of the aziridinium ion from the parent molecule. | A lower activation energy indicates a faster rate of activation and potentially higher cytotoxicity. |
| Reaction Energy (ΔGr) | The overall energy change between the reactant and the aziridinium ion product. | Indicates the thermodynamic favorability of the active intermediate formation. |
| Molecular Orbitals | The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Helps to understand the electronic properties and reactivity of the molecule. |
| NBO Charges | Natural Bond Orbital analysis to determine the charge distribution on each atom. | Reveals the electrophilic and nucleophilic centers within the molecule. |
Mechanism of Action: DNA Alkylation
The cytotoxic effect of this compound is expected to follow the established mechanism for bifunctional alkylating agents.[5] This involves the formation of the aziridinium ion, which then acts as a potent electrophile, alkylating nucleophilic sites on DNA, most commonly the N7 position of guanine.[5] The presence of two chloroethyl groups allows for a second alkylation event, leading to DNA interstrand cross-links, which are highly effective at inducing cell cycle arrest and apoptosis.[5]
Caption: Proposed mechanism of DNA alkylation.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis involves the chlorination of 2,2'-(benzylimino)diethanol.[1][3]
Materials:
-
2,2'-(benzylimino)diethanol
Procedure:
-
A solution of 2,2'-(benzylimino)diethanol is prepared in anhydrous dichloromethane and cooled.[1][3]
-
A solution of thionyl chloride or sulfurous dichloride in anhydrous dichloromethane is added slowly and dropwise to the cooled solution.[1][3]
-
The reaction mixture is stirred overnight at room temperature.[1][3]
-
Upon completion, the solvent is removed to dryness by rotary evaporation to yield this compound.[1][3] The product can often be used in subsequent steps without further purification.[3]
Caption: General synthesis workflow.
This guide provides a foundational framework for both theoretical and experimental investigations into this compound. The proposed computational studies would generate valuable data to rationalize its reactivity and guide the design of new, more effective analogues for therapeutic applications.
References
- 1. This compound CAS#: 10429-82-0 [m.chemicalbook.com]
- 2. N,N-Bis(2-chloroethyl)benzylamine hydrochloride | C11H16Cl3N | CID 2777881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. N-Benzyl-N,N-bis(2-chloroethyl)amine Hydrochloride | 10429-82-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for N-Benzyl-bis(2-chloroethyl)amine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-bis(2-chloroethyl)amine hydrochloride is a bifunctional alkylating agent and a key intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its structure, featuring a benzyl-protected tertiary amine and two reactive chloroethyl groups, makes it a versatile building block for creating complex molecular architectures, particularly in the development of pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic synthesis applications.
Safety and Handling
This compound is a hazardous substance and should be handled with extreme caution in a well-ventilated fume hood.[1][2][3] It is harmful if swallowed and can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[1][2] Avoid inhalation of dust and prevent contact with skin and eyes.[1] In case of accidental contact, wash the affected area immediately with copious amounts of water.[1]
Core Applications
The primary applications of this compound in organic synthesis include:
-
Synthesis of N-Aryl-N'-benzylpiperazines: Formation of the piperazine ring through cyclization with substituted anilines.
-
Synthesis of N-Benzylthiomorpholine: Cyclization with a sulfur nucleophile.
-
Precursor for Phosphoramide Mustard Derivatives: A key step in the synthesis of analogues of cyclophosphamide.
-
Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine: An important intermediate for the synthesis of the analgesic meperidine.
Application 1: Synthesis of N-Aryl-N'-benzylpiperazines
N-Arylpiperazines are crucial structural motifs in a wide range of pharmaceuticals. This compound serves as a precursor to the N-benzylpiperazine core, which can be subsequently debenzylated if required.
Reaction Scheme
The general reaction involves the double N-alkylation of a primary arylamine with N-Benzyl-bis(2-chloroethyl)amine. The benzyl group can be removed later via hydrogenolysis.
Caption: Synthesis of N-Aryl-N'-benzylpiperazine.
Experimental Protocol: Synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperazine
Materials:
-
This compound
-
p-Anisidine (4-methoxyaniline)
-
Sodium carbonate (Na₂CO₃)
-
n-Butanol
-
Toluene
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Free Base Generation (in situ): In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) and sodium carbonate (2.2 eq) in n-butanol.
-
Add p-anisidine (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the n-butanol.
-
Dissolve the residue in toluene and wash with water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford pure 1-benzyl-4-(4-methoxyphenyl)piperazine.
Quantitative Data
| Reactant/Product | Molar Ratio | Typical Yield | Reaction Time (h) | Temperature (°C) |
| N-Benzyl-bis(2-chloroethyl)amine HCl | 1.0 | - | 12 - 24 | 118 |
| p-Anisidine | 1.1 | - | ||
| Sodium Carbonate | 2.2 | - | ||
| 1-Benzyl-4-(4-methoxyphenyl)piperazine | - | 60-80% |
Application 2: Synthesis of N-Benzylthiomorpholine
Thiomorpholine and its derivatives are important building blocks in medicinal chemistry. N-Benzylthiomorpholine can be synthesized from this compound by reaction with a sulfur nucleophile.
Reaction Scheme
Caption: Synthesis of N-Benzylthiomorpholine.
Experimental Protocol: Synthesis of N-Benzylthiomorpholine
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
In a separate flask, dissolve sodium sulfide nonahydrate (1.1 eq) in a minimal amount of water.
-
Reaction: Add the sodium sulfide solution dropwise to the solution of the starting material at room temperature.
-
Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude N-benzylthiomorpholine.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data
| Reactant/Product | Molar Ratio | Typical Yield | Reaction Time (h) | Temperature (°C) |
| N-Benzyl-bis(2-chloroethyl)amine HCl | 1.0 | - | 6 - 12 | Reflux |
| Sodium Sulfide Nonahydrate | 1.1 | - | ||
| N-Benzylthiomorpholine | - | 70-85% |
Application 3: Precursor for Phosphoramide Mustard Derivatives
N-Benzyl-bis(2-chloroethyl)amine can be used to synthesize analogues of the anticancer drug cyclophosphamide. The first step involves the formation of a phosphoramidic dichloride intermediate.
Workflow Diagram
Caption: Synthetic workflow for Cyclophosphamide Analogue.
Experimental Protocol: Synthesis of N-Benzyl-N,N-bis(2-chloroethyl)phosphoramidic dichloride
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Addition of Base: Slowly add triethylamine (2.2 eq) to the suspension with vigorous stirring.
-
Addition of POCl₃: Add phosphorus oxychloride (1.1 eq) dropwise to the mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-N,N-bis(2-chloroethyl)phosphoramidic dichloride. This intermediate is often used in the next step without further purification.
Quantitative Data
| Reactant/Product | Molar Ratio | Typical Yield | Reaction Time (h) | Temperature (°C) |
| N-Benzyl-bis(2-chloroethyl)amine HCl | 1.0 | - | 12 - 16 | 0 to RT |
| Phosphorus Oxychloride | 1.1 | - | ||
| Triethylamine | 2.2 | - | ||
| N-Benzyl-N,N-bis(2-chloroethyl)phosphoramidic dichloride | - | >90% (crude) |
Application 4: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine
This compound is a key intermediate in the synthesis of meperidine (Demerol), a widely used opioid analgesic.
Reaction Scheme
References
Application Notes and Protocols: N-Benzyl-bis(2-chloroethyl)amine Hydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-bis(2-chloroethyl)amine hydrochloride is a member of the nitrogen mustard class of bifunctional alkylating agents.[1] These compounds are highly reactive molecules that play a significant role in cancer research and the development of chemotherapeutic agents.[1] The presence of two chloroethyl groups allows these agents to form covalent linkages with cellular nucleophiles, most notably DNA.[1] This interaction leads to the formation of DNA adducts and interstrand cross-links, which disrupt critical cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2]
This document provides detailed application notes on this compound and its role as an alkylating agent in cancer research. It includes a summary of its cytotoxic effects, detailed protocols for key experimental assays, and visualizations of the underlying molecular pathways and experimental workflows.
Data Presentation: Cytotoxicity of Structurally Related Nitrogen Mustards
| Compound Name/Derivative | Cancer Cell Line | IC50 (µM) |
| Bis(2-chloroethyl)methylamine (HN2)* | HaCaT (Keratinocytes) | 14.45 |
| BFA-Nitrogen Mustard Hybrid (5a) | HL-60 (Leukemia) | 4.48 |
| BFA-Nitrogen Mustard Hybrid (5a) | PC-3 (Prostate) | 9.37 |
| BFA-Nitrogen Mustard Hybrid (5a) | Bel-7402 (Hepatocellular Carcinoma) | 0.2 |
| BFA-Nitrogen Mustard Hybrid (5a) | Bel-7402/5-FU (Drug-Resistant) | 0.84 |
| Evodiamine-Nitrogen Mustard Hybrid (9c) | HL-60 (Leukemia) | 0.50 |
| Evodiamine-Nitrogen Mustard Hybrid (9c) | THP-1 (Leukemia) | 4.05 |
| Evodiamine-Nitrogen Mustard Hybrid (9c) | HepG2 (Hepatocellular Carcinoma) | 17.04 |
| Melamine-Nitrogen Mustard Derivative (19f) | MCF-7 (Breast Cancer) | 1.89 |
Note: Bis(2-chloroethyl)methylamine (HN2) is structurally very similar to Bis(2-chloroethyl)amine, differing by a single methyl group on the amine.[3]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the alkylation of DNA. This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion, which then acts as a potent electrophile, attacking nucleophilic sites on DNA bases, most commonly the N7 position of guanine.[1] The bifunctional nature of the molecule allows for a second alkylation event, leading to the formation of highly cytotoxic interstrand cross-links (ICLs). These ICLs physically block the separation of DNA strands, thereby inhibiting DNA replication and transcription.[2]
This extensive DNA damage triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[4][5] The DDR is initiated by sensor proteins that recognize DNA lesions, which in turn activate transducer kinases such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related).[4] These kinases phosphorylate a multitude of downstream effector proteins that orchestrate the cellular response, which can include cell cycle arrest to allow time for DNA repair, or if the damage is too severe, the initiation of apoptosis (programmed cell death).[4][5]
References
Application Notes and Protocols for the Synthesis of Piperazine Derivatives Using N-Benzyl-bis(2-chloroethyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their presence is critical to the pharmacological activity of drugs targeting a wide range of conditions, including cancer, neurological disorders, and infectious diseases. The unique conformational properties and basicity of the piperazine ring allow it to interact with various biological targets, making it a privileged scaffold in medicinal chemistry.
This document provides detailed application notes and protocols for the synthesis of piperazine derivatives, with a focus on leveraging N-Benzyl-bis(2-chloroethyl)amine hydrochloride as a key starting material. Two primary synthetic strategies are presented:
-
De Novo Piperazine Ring Formation: This method utilizes this compound to construct the piperazine ring through cyclization with a primary amine, yielding 1-benzyl-4-substituted piperazines.
-
N-Alkylation of Piperazine: This alternative and more common approach involves the direct benzylation of piperazine to form 1-benzylpiperazine, a versatile intermediate that can be further functionalized.
These protocols are designed to provide researchers with a practical guide to synthesizing these important compounds, complete with quantitative data and visualizations to aid in experimental design and execution.
Synthetic Strategies and Experimental Protocols
Method 1: De Novo Synthesis of 1-Benzyl-4-arylpiperazines
This method involves the reaction of this compound with a primary amine (typically an aniline derivative) to form the piperazine ring. The benzyl group serves as a protecting group on one of the nitrogen atoms, allowing for the introduction of a different substituent on the other nitrogen.
Experimental Workflow: De Novo Synthesis
Application Notes and Protocols: N-Benzyl-bis(2-chloroethyl)amine Hydrochloride in the Synthesis of Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-bis(2-chloroethyl)amine hydrochloride is a crucial intermediate in the synthesis of various nitrogen mustard-based chemotherapeutic agents. As a bifunctional alkylating agent, its structural backbone is incorporated into potent anti-cancer drugs that exert their cytotoxic effects by crosslinking DNA in rapidly proliferating cancer cells. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound and its core structure, bis(2-chloroethyl)amine, in the synthesis and evaluation of chemotherapeutic agents.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 10429-82-0 | [1] |
| Molecular Formula | C₁₁H₁₆Cl₃N | [1] |
| Molecular Weight | 268.61 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Storage | Room temperature, dry conditions | [2] |
Mechanism of Action: DNA Alkylation
The therapeutic efficacy of chemotherapeutic agents derived from the bis(2-chloroethyl)amine scaffold lies in their ability to act as potent DNA alkylating agents. The process is initiated by an intramolecular cyclization, forming a highly reactive aziridinium (ethyleneiminium) ion. This electrophilic intermediate is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine. As a bifunctional agent, this process can occur with both chloroethyl groups, leading to the formation of interstrand cross-links (ICLs) in the DNA. These ICLs prevent DNA replication and transcription, triggering the DNA Damage Response (DDR) pathway, which ultimately leads to cell cycle arrest and apoptosis.[3][4]
Mechanism of DNA alkylation and subsequent cellular response.
Synthesis of Chemotherapeutic Agents
This compound serves as a key building block for more complex nitrogen mustards. The general synthetic principle involves the reaction of the bis(2-chloroethyl)amine moiety with other chemical groups to modulate solubility, stability, and target specificity. A prominent example is the synthesis of cyclophosphamide, a widely used chemotherapeutic agent.
General synthetic workflow for Cyclophosphamide.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis from 2,2'-(benzylimino)diethanol.
Materials:
-
2,2'-(benzylimino)diethanol
-
Thionyl chloride (SOCl₂) or Sulfur dichloride (SCl₂)
-
Anhydrous dichloromethane (DCM)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round bottom flask
-
Dropping funnel
Procedure:
-
Dissolve 2,2'-(benzylimino)diethanol (1 equivalent) in anhydrous DCM in a round bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thionyl chloride (or sulfur dichloride) (3 equivalents) in anhydrous DCM dropwise to the cooled solution via a dropping funnel.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[5]
-
Monitor the reaction completion using an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield this compound.[5]
-
The crude product can often be used in the next step without further purification. A yield of approximately 100% has been reported.[5]
Protocol 2: Synthesis of Cyclophosphamide from Bis(2-chloroethyl)amine Hydrochloride
This protocol details a common method for the synthesis of Cyclophosphamide.[6]
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
3-Aminopropan-1-ol
-
Triethylamine (or other suitable tertiary amine base)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Formation of the Phosphoramidic Dichloride Intermediate:
-
Suspend Bis(2-chloroethyl)amine hydrochloride (1 equivalent) in an anhydrous aprotic solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add a tertiary amine base (e.g., triethylamine, 2.2 equivalents) to the suspension.
-
Cool the mixture to 0-5°C.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for several hours to form the intermediate N,N-bis(2-chloroethyl)phosphoramidic dichloride.[6]
-
-
Cyclization Reaction:
-
In a separate flask, prepare a solution of 3-aminopropan-1-ol (1 equivalent) and a tertiary amine base in the same anhydrous solvent.
-
Cool the intermediate mixture from step 1 to 0-5°C and slowly add the 3-aminopropan-1-ol solution.
-
Allow the reaction to warm to room temperature and stir overnight.[6]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the hydrochloride salt of the tertiary amine.
-
Wash the filtrate with water and then with a dilute acid solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water) to obtain Cyclophosphamide.[6]
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a synthesized alkylating agent on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized alkylating agent (e.g., Cyclophosphamide)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the synthesized alkylating agent in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the compound to the wells in triplicate. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) from the curve.
-
Quantitative Data: In Vitro Efficacy of Derived Chemotherapeutics
The following tables summarize the 50% inhibitory concentration (IC₅₀) values for prominent chemotherapeutic agents derived from the bis(2-chloroethyl)amine scaffold. It is important to note that IC₅₀ values can vary depending on the cell line, exposure time, and assay conditions.
Table 1: IC₅₀ Values of Cyclophosphamide against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| Raw 264.7 | Mouse Monocyte Macrophage | 145.44 | [7] |
| HEK293 | Human Embryonic Kidney | >100 | [8] |
| HEp2 | Human Larynx Carcinoma | 11.92 | [8] |
| HeLa | Human Cervical Cancer | 23.12 | [8] |
| OVCAR-4 | Ovarian Cancer | Varies with time | [6] |
| PEO1 | Ovarian Cancer | Varies with time | [6] |
Table 2: IC₅₀ Values of Bendamustine against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| ATL Cell Lines (mean) | Adult T-cell Leukemia | 44.9 ± 25.0 | [9] |
| MCL Cell Lines (mean) | Mantle Cell Lymphoma | 21.1 ± 16.2 | [9] |
| DLBCL/BL Cell Lines (mean) | Diffuse Large B-cell Lymphoma/Burkitt Lymphoma | 47.5 ± 26.8 | [9] |
| MM Cell Lines (mean) | Multiple Myeloma | 44.8 ± 22.5 | [9] |
| NCI-H929, OPM-2 | Multiple Myeloma | ~35 µg/mL | [4] |
Conclusion
This compound and its parent structure, bis(2-chloroethyl)amine, are indispensable precursors in the synthesis of a range of clinically significant alkylating chemotherapeutic agents. A thorough understanding of the synthetic pathways, mechanism of action, and methods for evaluating the efficacy of the resulting compounds is critical for the development of novel and more effective anti-cancer therapies. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals in the field of oncology.
References
- 1. scbt.com [scbt.com]
- 2. N-Benzyl-N,N-bis(2-chloroethyl)amine Hydrochloride [myskinrecipes.com]
- 3. Cytotoxic efficacy of bendamustine in human leukemia and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride and its Analogs for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-bis(2-chloroethyl)amine hydrochloride and its more complex analog, bendamustine, are potent bifunctional alkylating agents. Bendamustine, which incorporates a benzimidazole ring, exhibits both alkylating and potential antimetabolite properties, contributing to its clinical success in treating hematological malignancies like chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).[1] The derivatization of this core structure is a key strategy in modern drug development to enhance efficacy, improve the therapeutic window, and overcome drug resistance.
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of derivatives of this chemical class, with a focus on bendamustine as a prime example.
Derivatization Strategies for Enhanced Biological Activity
The rational design of novel derivatives is guided by several key strategies aimed at improving the therapeutic index of the parent compound.
-
Dual-Action Conjugates: This approach involves fusing the alkylating core with another pharmacologically active molecule to create a single compound with synergistic mechanisms. A notable example is tinostamustine , which combines bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat. This dual-action molecule simultaneously induces DNA damage and inhibits DNA repair, leading to a potent synergistic antitumor effect.[1]
-
Targeted Delivery Systems: To enhance drug delivery to cancer cells while minimizing systemic toxicity, the core molecule can be conjugated to targeting ligands such as peptides or antibodies. This strategy aims to increase the local concentration of the cytotoxic agent at the tumor site.
-
Nanoparticle-Based Delivery: Encapsulating or conjugating the drug to nanoparticles, such as polyamidoamine (PAMAM) dendrimers, can improve its solubility, stability, and pharmacokinetic profile.[1] This approach can also facilitate sustained drug release and enhanced cellular uptake.[1]
-
Esterification: Modification of the carboxylic acid side chain of bendamustine to form esters has been shown to significantly increase its cytotoxic potency, in some cases by up to 100-fold, compared to the parent compound.[2]
Experimental Protocols
Synthesis of Bendamustine Derivatives: A General Workflow
The synthesis of bendamustine and its derivatives is a multi-step process that typically starts from substituted nitroanilines. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for bendamustine derivatives.
Protocol 1: Synthesis of a Bendamustine Intermediate (Ethyl 1-methyl-5-nitro-1H-benzimidazole-2-butyrate)
This protocol describes the synthesis of a key intermediate used in the production of bendamustine.
Materials:
-
2-chloro-5-nitroaniline
-
Toluene
-
Glutaric anhydride
-
40% Methylamine aqueous solution
-
2N Hydrochloric acid
-
Absolute ethanol
-
98% Concentrated sulfuric acid
Procedure:
-
Acylation: In a three-neck flask, dissolve 51.6 g of 2-chloro-5-nitroaniline in 500 ml of toluene. Add 36 g of glutaric anhydride at room temperature. Heat the mixture to 80°C for 3 hours. Cool to room temperature and filter the solid. Dry the filter cake at 70°C to obtain the intermediate 1 (yield: ~95%).[3]
-
Substitution: Add the intermediate 1 to 150 ml of 40% methylamine aqueous solution. Heat to 50°C for 3 hours. Cool to room temperature and adjust the pH to 4-5 with 2N hydrochloric acid to precipitate a yellow solid. Stir for 1 hour, filter, and rinse the filter cake with toluene. Dry at 70°C to obtain intermediate 2 (yield: ~91.7%).[3]
-
Cyclization and Esterification: Place intermediate 2 in a three-necked flask and add 365 ml of absolute ethanol. Under stirring, add 12 ml of 98% concentrated sulfuric acid dropwise. Heat to 80°C and reflux for 3 hours. Cool the reaction solution and process to isolate the target product, ethyl 1-methyl-5-nitro-1H-benzimidazole-2-butyrate.[3]
In Vitro Biological Evaluation
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
Bendamustine or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the bendamustine derivative and a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µl of MTT solution to each well.
-
Incubation: Incubate the microplate for 2-4 hours in a humidified atmosphere (e.g., +37°C, 5% CO₂).
-
Solubilization: Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
1X Binding buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Annexin V-FITC staining solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Collection: Induce apoptosis using the bendamustine derivative. Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and carefully remove the supernatant.
-
Resuspension: Resuspend the cells in 1X Binding buffer at a concentration of approximately 1 x 10⁶ cells/ml.
-
Staining: To 100 µl of the cell suspension, add 5 µl of Annexin V-FITC and 5 µl of PI staining solution. Gently vortex.
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µl of 1X Binding buffer to each tube and analyze by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol, adding it dropwise while vortexing. Fix the cells overnight at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 0.5 ml of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Protocol 5: Western Blot Analysis of DNA Damage Response Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in the DNA damage response pathway.
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM, anti-phospho-Chk2, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: After drug treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Data Summary
The derivatization of bendamustine can lead to significant improvements in its biological activity. The following tables summarize representative quantitative data.
Table 1: In Vitro Cytotoxicity (IC50) of Bendamustine and its Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Bendamustine | THP-1 (Leukemia) | 50.42 ± 3.4 | [1] |
| Bendamustine-PAMAM Conjugate | THP-1 (Leukemia) | 32.1 ± 4.8 | [1] |
| Bendamustine | HBL-2 (Mantle Cell Lymphoma) | 25 | [4] |
| Bendamustine | Jurkat (T-cell Leukemia) | ~50 | [2] |
| Bendamustine Ester Derivative 5 | Jurkat (T-cell Leukemia) | <1 | [2] |
| Bendamustine Ester Derivative 6 | Jurkat (T-cell Leukemia) | <1 | [2] |
| Bendamustine Ester Derivative 7 | Jurkat (T-cell Leukemia) | <1 | [2] |
| Bendamustine | MM.1s (Multiple Myeloma) | 210 (24h), 87 (48h), 54 (72h) | [5] |
| Bendamustine | Raji (Burkitt's Lymphoma) | 270 (24h), 140 (48h), 133 (72h) | [5] |
| Bendamustine | NCI-H929 (Multiple Myeloma) | 35-65 µg/ml | [6][7] |
| Bendamustine | OPM-2 (Multiple Myeloma) | 35-65 µg/ml | [6][7] |
| Bendamustine | RPMI-8226 (Multiple Myeloma) | 35-65 µg/ml | [6][7] |
| Bendamustine | U266 (Multiple Myeloma) | 35-65 µg/ml | [6][7] |
Table 2: Pharmacokinetic Parameters of Bendamustine vs. Bendamustine-PAMAM Conjugate in a Rat Model
| Parameter | Bendamustine | Bendamustine-PAMAM | Fold Change | Reference |
| Bioavailability (AUC, µg·h/mL) | 22.8 ± 0.158 | 193.8 ± 1.116 | ~8.5 | [1] |
| Half-life (t1/2, h) | 0.75 ± 0.005 | 3.85 ± 0.015 | ~5.1 | [1] |
Signaling Pathways and Mechanism of Action
Bendamustine and its derivatives exert their cytotoxic effects primarily by inducing DNA damage, which in turn activates complex cellular signaling pathways that determine the cell's fate.
DNA Damage Response Pathway
Upon DNA alkylation by bendamustine, cells activate the DNA Damage Response (DDR) network. In many cancer types, this response is primarily mediated by the ATM-Chk2 pathway.
Caption: Bendamustine-induced DNA damage response leading to G2/M arrest and apoptosis.
As shown in the diagram, bendamustine-induced DNA double-strand breaks lead to the activation of the ATM kinase.[6][7] Activated ATM then phosphorylates and activates the checkpoint kinase Chk2 and the tumor suppressor p53.[6][7] Chk2 activation leads to the degradation of the Cdc25A phosphatase, which in turn prevents the activation of the Cdc2/Cyclin B complex, resulting in a G2/M cell cycle arrest.[6][7] Simultaneously, activated p53 can upregulate the expression of the cyclin-dependent kinase inhibitor p21, which further inhibits Cdc2, reinforcing the G2 arrest.[6][7] Ultimately, sustained DNA damage and p53 activation can trigger the intrinsic apoptotic pathway.
Experimental Workflow for Biological Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of novel bendamustine derivatives.
Caption: Experimental workflow for the biological evaluation of bendamustine derivatives.
This workflow begins with the synthesis and chemical characterization of the new derivatives. Promising compounds are then screened in vitro for their effects on cell viability, apoptosis, and the cell cycle. Further mechanistic studies, such as Western blotting, are conducted to elucidate the molecular pathways involved. Finally, the most potent derivatives are advanced to in vivo efficacy studies using animal models, such as subcutaneous xenografts.
References
- 1. benchchem.com [benchchem.com]
- 2. Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for synthesizing bendamustine hydrochloride intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Purine Analog-Like Properties of Bendamustine Underlie Rapid Activation of DNA Damage Response and Synergistic Effects with Pyrimidine Analogues in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparable efficacy of oral bendamustine versus intravenous administration in treating hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-Benzyl-bis(2-chloroethyl)amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard compound. Nitrogen mustards are a class of bifunctional alkylating agents.[1] Due to their reactivity, it is crucial to have sensitive and accurate analytical methods for their quantification, especially in pharmaceutical substances where they may be present as genotoxic impurities.[2] This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques.
Analytical Methodologies
The primary analytical techniques for the quantification of this compound and related nitrogen mustards are hyphenated chromatographic techniques, namely Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
-
UHPLC-MS/MS: This is a highly sensitive and specific method for the trace-level analysis of genotoxic impurities.[2] It is particularly suitable for non-volatile and thermally labile compounds.
-
GC-MS: This technique is also powerful for this analysis. However, due to the low volatility and reactive nature of this compound, derivatization is often necessary to improve its chromatographic behavior.[2][4]
Quantitative Data Summary
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for the analysis of a related nitrogen mustard, Bis(2-chloroethyl)amine, which provides an indication of the sensitivity of the methods.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| UHPLC-MS/MS | 0.070 ppm | 0.206 ppm | Aripiprazole Drug Substance[3][5] |
Experimental Protocols
UHPLC-MS/MS Method for Quantification
This protocol is adapted from a validated method for a similar nitrogen mustard compound, bis(2-chloroethyl)amine, and is suitable for the quantification of this compound.[5]
a. Instrumentation and Materials:
-
Waters Acquity™ UPLC H-Class system coupled with a Waters Micromass Quattro Premier XE Mass Spectrometer (or equivalent).[5]
-
Data acquisition and processing software (e.g., MassLynx).[5]
-
Analytical column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm) or equivalent.[5]
-
This compound reference standard.
-
LC-MS grade methanol, acetonitrile, and water.
-
Formic acid.
b. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.2% Formic acid in Milli-Q water[5] |
| Mobile Phase B | Methanol[5] |
| Elution Mode | Isocratic |
| Mobile Phase Ratio | 45:55 (A:B) v/v[5] |
| Flow Rate | 0.5 mL/min[5] |
| Column Temperature | 40 °C[5] |
| Autosampler Temperature | 15 °C[5] |
| Injection Volume | 2 µL[5] |
| Run Time | Approximately 4 minutes |
c. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive-ion electrospray ionization (ESI)[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |
d. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., a mixture of mobile phase A and B) to obtain a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a known volume of the diluent.
e. Analysis Workflow:
UHPLC-MS/MS analytical workflow.
GC-MS Method with Derivatization for Quantification
This protocol outlines a general approach for the analysis of nitrogen mustards by GC-MS, which requires derivatization to enhance volatility.[2][4]
a. Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Analytical column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2]
-
Derivatizing agent (e.g., ethylchloroformate).[4]
-
This compound reference standard.
-
Anhydrous solvents (e.g., dichloromethane, pyridine).
b. Derivatization Protocol (In-situ Acylation):
-
Dissolve a known amount of the sample in a suitable solvent mixture (e.g., water/ethanol/pyridine, 2/1/1).[4]
-
Add the derivatizing agent (e.g., ethylchloroformate).[4]
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 15 minutes).[4]
c. GC Conditions:
| Parameter | Condition |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[2] |
| Inlet Temperature | 250 °C[2] |
| Injection Mode | Splitless (1 µL injection)[2] |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutes. Ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 minutes.[2] |
d. MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Source Temperature | 230 °C[2] |
| Quadrupole Temperature | 150 °C[2] |
| Detection Mode | Selected Ion Monitoring (SIM)[4] |
e. Analysis Workflow:
GC-MS with derivatization workflow.
Conclusion
The analytical methods described provide robust and sensitive means for the quantification of this compound. The choice between UHPLC-MS/MS and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.[3] For trace-level analysis of genotoxic impurities, UHPLC-MS/MS is often the preferred method due to its high sensitivity and specificity without the need for derivatization.[2] Proper method validation in accordance with regulatory guidelines is essential to ensure the accuracy and reliability of the results.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of N-Benzyl-bis(2-chloroethyl)amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard compound, a class of alkylating agents known for their cytotoxic properties.[1] These compounds are of significant interest in cancer research due to their ability to interfere with DNA replication and induce cell death in rapidly dividing cancer cells.[2][3] The primary mechanism of action involves the formation of a highly reactive aziridinium ion, which then alkylates DNA, particularly at the N7 position of guanine.[1][4] This leads to the formation of DNA monoadducts and interstrand cross-links, which block DNA replication and transcription, ultimately triggering apoptosis.[2][3]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common and well-established assays: the MTT assay, the Neutral Red Uptake assay, and the Lactate Dehydrogenase (LDH) assay.
Data Presentation
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit a biological process by 50%. The following table presents hypothetical IC50 values for this compound against various cancer cell lines to illustrate how such data is presented.
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) [Hypothetical] |
| A549 | Lung Carcinoma | 48 | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 48 | 8.2 |
| U87 MG | Glioblastoma | 72 | 15.8 |
| HeLa | Cervical Cancer | 48 | 10.1 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Neutral Red Uptake (NRU) Assay
The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[9][10]
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)[9]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound as in the MTT protocol.
-
Incubation: Incubate for the desired exposure time.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[10]
-
Washing: Remove the Neutral Red solution and wash the cells with PBS.
-
Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.[9]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate and plot the percentage of viability to determine the IC50.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a cytotoxicity assay that quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.[11][12]
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT and NRU assays.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to control wells (spontaneous release from untreated cells and maximum release from lysed cells).
Visualizations
Caption: Workflow for in vitro cytotoxicity assays.
References
- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 2. Nitrogen-Based Alkylating Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 3. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. qualitybiological.com [qualitybiological.com]
- 10. researchgate.net [researchgate.net]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for Handling and Disposal of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling, storage, and disposal of N-Benzyl-bis(2-chloroethyl)amine hydrochloride, a potent cytotoxic alkylating agent. Due to its hazardous nature, strict adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin, causing skin irritation and serious eye irritation.[1] As a nitrogen mustard, it is a potent alkylating agent and should be handled with extreme caution.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is required if there is a risk of inhalation of dust or aerosols. Work should always be conducted in a certified chemical fume hood.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Skin Protection: A lab coat, along with chemical-resistant gloves (e.g., butyl rubber), should be worn at all times.[2] Contaminated clothing should be removed immediately and decontaminated before reuse.
-
Hand Protection: Inspect gloves for integrity before each use and use proper glove removal technique to avoid skin contact.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆Cl₃N | [3] |
| Molecular Weight | 268.61 g/mol | [3] |
| Melting Point | 134-136 °C | [3] |
| Appearance | Off-white to pale beige solid | [3] |
| Solubility | Chloroform (sparingly), DMSO (sparingly), Methanol (slightly), Water (soluble) | [3][4] |
| Stability | Hygroscopic. Sensitive to heat and basic conditions. | [3][5] |
Table 2: Toxicological Data
| Test | Route | Species | Dose | Effects | Reference |
| LD50 | Intraperitoneal | Mouse | 28 mg/kg | Changes in bone marrow, other blood changes, paternal reproductive effects | [6] |
Experimental Protocols
Safe Handling and Storage Protocol
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE, spill containment materials, and emergency contact information readily available.
-
Weighing and Aliquoting: Conduct all weighing and preparation of solutions within the chemical fume hood. Use disposable weighing boats and spatulas to minimize contamination.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid generating dust. The hydrochloride salt is soluble in water, but for other solvents, refer to the solubility data.[3][4]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[7] For long-term storage, keep in a freezer at -20°C under an inert atmosphere.[3] The storage area should be clearly labeled with appropriate hazard warnings.
Spill Response Protocol
-
Evacuation: In case of a significant spill, evacuate the immediate area and alert others.
-
Containment: If safe to do so, prevent the spread of the spill using absorbent materials such as sand or vermiculite. Do not use combustible materials.
-
Decontamination: For small spills, carefully cover the spill with an absorbent material. For larger spills, wear appropriate PPE, including respiratory protection, and decontaminate the area. A decontamination solution can be prepared (see section 3.3), but commercial decontamination solutions for cytotoxic agents are also available.
-
Cleanup: Collect the absorbent material and any contaminated debris into a labeled, sealed container for hazardous waste disposal.
-
Final Decontamination: Decontaminate the spill area and all equipment used for cleanup with a suitable decontamination solution, followed by a thorough wash with soap and water.
Waste Decontamination and Disposal Protocol
Note: The following protocols are based on general procedures for the chemical neutralization of nitrogen mustards. It is imperative to perform a small-scale test to validate the efficacy of the chosen method for this compound before scaling up for bulk disposal.
Method 1: Alkaline Hydrolysis
-
Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.
-
Neutralization: Slowly and with stirring, add the this compound waste to the NaOH solution. The recommended ratio is a significant excess of the NaOH solution to the waste material.
-
Reaction: Allow the mixture to stir at room temperature for at least 24 hours. The alkaline conditions promote the hydrolysis of the reactive chloroethyl groups.
-
Verification: Before disposal, the neutralized solution should be analyzed by a suitable method (e.g., HPLC) to confirm the complete degradation of the active compound.
-
Disposal: Once complete degradation is confirmed, the neutralized solution can be disposed of as chemical waste according to institutional and local regulations.
Method 2: Oxidation
-
Preparation: In a chemical fume hood, prepare a solution of an oxidizing agent. A common laboratory-scale method involves the use of 30% hydrogen peroxide.[8]
-
Neutralization: In a suitable reaction vessel, dissolve the this compound waste in an appropriate solvent (e.g., acetonitrile). Slowly add the 30% hydrogen peroxide solution to the waste solution with stirring. The reaction may be exothermic, so controlled addition is crucial.
-
Reaction: Allow the reaction to proceed at room temperature for several hours (e.g., 16 hours, as in a similar study).[8]
-
Verification: Analyze a sample of the reaction mixture to ensure complete degradation of the parent compound.
-
Disposal: Dispose of the resulting solution as hazardous chemical waste in accordance with all applicable regulations.
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]
- 3. This compound | 10429-82-0 [amp.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. CAS#:10429-82-0 | this compound | Chemsrc [chemsrc.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyl-bis(2-chloroethyl)amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct synthesis involves the reaction of N-Benzyldiethanolamine with a chlorinating agent, typically thionyl chloride (SOCl₂), in an appropriate solvent like dichloromethane (DCM) or dichloroethane.[1][2] The reaction converts the hydroxyl groups of the diethanolamine moiety into chloro groups, and the product is isolated as a hydrochloride salt.
Q2: What are the most common side reactions observed during this synthesis?
A2: Several side reactions can occur, leading to impurities and a reduction in the yield of the desired product. The most frequently encountered side reactions include:
-
Intramolecular Cyclization: Formation of N-benzylmorpholine can occur, particularly at elevated temperatures.[3]
-
Over-alkylation of the starting material: During the synthesis of the precursor N-Benzyldiethanolamine from benzyl chloride and diethanolamine, over-alkylation can lead to by-products such as N,N-dibenzyl-N-(2-hydroxyethyl)amine and N-benzyl-N-(2-benzyloxyethyl)-N-(2-hydroxyethyl)amine.[3][4]
-
Hydrolysis: The chloroethyl groups are susceptible to hydrolysis, especially in the presence of water, leading to the formation of mono- and di-hydroxyethyl impurities.[5]
-
Formation of N-Nitrosoamines: If there are sources of nitrites under acidic conditions, there is a potential for the formation of the genotoxic impurity N-Nitroso-bis(2-chloroethyl)amine.
Q3: How can the formation of the N-benzylmorpholine by-product be minimized?
A3: The formation of N-benzylmorpholine is an intramolecular cyclization reaction. To minimize this side reaction, it is crucial to control the reaction temperature. Running the reaction at lower temperatures and for an optimal duration can significantly reduce the rate of cyclization. Additionally, maintaining acidic conditions helps to protonate the nitrogen atom, reducing its nucleophilicity and thus hindering the intramolecular attack.
Q4: What is the role of the aziridinium ion in this reaction?
A4: The nitrogen atom's lone pair of electrons in N-Benzyl-bis(2-chloroethyl)amine can attack one of the β-chloroethyl groups, displacing the chloride ion and forming a highly reactive three-membered ring called an aziridinium ion.[5] This intermediate is a potent alkylating agent and is believed to be the active species in many of the biological applications of nitrogen mustards. However, its high reactivity can also lead to unwanted side reactions if not properly controlled.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of product: Prolonged reaction at high temperatures leading to side reactions. 3. Moisture in reagents or solvent: Hydrolysis of thionyl chloride and the product. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Maintain the recommended reaction temperature and avoid unnecessarily long reaction times. 3. Use anhydrous solvents and freshly distilled thionyl chloride. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Hydroxyethyl Impurities | Hydrolysis: Presence of water during the reaction or work-up. | 1. Ensure all glassware is thoroughly dried. 2. Use anhydrous solvents. 3. Minimize exposure to atmospheric moisture. 4. During work-up, use anhydrous work-up procedures where possible. |
| Formation of a Dark-Colored Reaction Mixture | Decomposition: Reaction temperature is too high, leading to the decomposition of the product or intermediates. | 1. Add thionyl chloride slowly and at a controlled temperature (e.g., using an ice bath). 2. Ensure efficient stirring to dissipate heat. |
| Product Fails to Crystallize or is Oily | 1. Presence of impurities: Side products can interfere with crystallization. 2. Hygroscopic nature of the product: The hydrochloride salt can absorb moisture from the air. | 1. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether). 2. Dry the final product thoroughly under vacuum and store it in a desiccator. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials:
-
N-Benzyldiethanolamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-Benzyldiethanolamine (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (2.5-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 12-16 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully quench any excess thionyl chloride by the slow addition of methanol.
-
Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Data Presentation
| Side Product | Typical Yield (%) | Conditions Favoring Formation | Mitigation Strategies |
| N-benzylmorpholine | 5-10%[3] | High reaction temperatures, prolonged reaction times. | Maintain low reaction temperature, optimize reaction time. |
| N,N-dibenzyl-N-(2-hydroxyethyl)amine | ~13% (of precursor synthesis)[3] | Excess benzyl chloride during precursor synthesis. | Use a 1:1 molar ratio of benzyl chloride to diethanolamine. |
| N-benzyl-N-(2-benzyloxyethyl)-N-(2-hydroxyethyl)amine | ~16% (of precursor synthesis)[3] | Excess benzyl chloride and elevated temperatures during precursor synthesis. | Control stoichiometry and temperature during precursor synthesis. |
| Hydroxyethyl byproducts | Variable | Presence of moisture. | Use of anhydrous reagents and solvents, inert atmosphere. |
Visualizations
Reaction Pathway and Side Reactions
Caption: Main synthesis pathway and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. prepchem.com [prepchem.com]
- 4. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
Technical Support Center: Purification of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the purification of N-Benzyl-bis(2-chloroethyl)amine hydrochloride.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Issue 1: Low Yield of Purified Product
| Potential Cause | Recommended Solution | Benefit |
| Intramolecular Cyclization: The nitrogen mustard moiety can undergo intramolecular cyclization to form a piperazine derivative, especially under neutral or basic conditions.[1][2][3] | Maintain acidic conditions (pH 2-3) during all aqueous work-up and purification steps. Always handle the compound as its hydrochloride salt.[1][3] | The protonated nitrogen is less nucleophilic, which significantly slows down the rate of cyclization.[1][3] |
| Hydrolysis: The chloroethyl groups are susceptible to hydrolysis to form hydroxyethyl byproducts, particularly in the presence of water and at elevated temperatures.[1][2] | Use anhydrous solvents for all purification steps. If an aqueous work-up is necessary, perform it quickly and at low temperatures.[1] | Minimizes the formation of hard-to-remove hydroxylated impurities.[1][2] |
| Suboptimal Recrystallization Conditions: Using too much solvent or an inappropriate solvent system can lead to significant product loss in the mother liquor.[1][4] | Use a minimal amount of hot ethanol to dissolve the crude product and then slowly add diethyl ether as an anti-solvent to induce crystallization.[1][4] | Maximizes the recovery of the purified product. |
| Elevated Temperatures: The compound is sensitive to heat, which can accelerate degradation pathways.[1][3] | Perform all purification steps, including solvent removal using a rotary evaporator, at low temperatures (e.g., room temperature or below).[1][3] | Reduces the rate of decomposition and side reactions. |
Issue 2: Oiling Out During Recrystallization
| Potential Cause | Recommended Solution | Benefit |
| High Concentration of Impurities: The presence of significant amounts of impurities can lower the melting point and inhibit crystallization. | Consider a pre-purification step such as a wash with a suitable solvent or treatment with activated charcoal if colored impurities are present.[4] | Removes impurities that interfere with the crystallization process. |
| Solution is Supersaturated: The concentration of the compound in the solvent is too high. | Add a small amount of the hot primary solvent (e.g., ethanol) to dissolve the oil, then allow it to cool slowly.[4] | Allows for controlled crystallization instead of oil formation. |
| Cooling Rate is Too Rapid: Fast cooling does not allow sufficient time for crystal lattice formation. | Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath.[1][4] | Promotes the formation of well-defined, pure crystals. |
Issue 3: Colored Crystals After Purification
| Potential Cause | Recommended Solution | Benefit |
| Presence of Colored Impurities: The crude material may contain colored byproducts from the synthesis. | Dissolve the crystals in a minimal amount of hot ethanol, add a small amount of activated charcoal, heat the mixture briefly, and then filter the hot solution through a pad of celite before allowing it to cool and crystallize.[1][4] | Activated charcoal adsorbs colored impurities, resulting in a colorless product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include byproducts from the synthesis such as N,N-dibenzyl-N-(2-hydroxyethyl)amine, N-benzyl-N-(2-benzyloxyethyl)-N-(2-hydroxyethyl)amine, and N-benzylmorpholine.[5][6] Hydrolysis of the chloroethyl groups can also lead to the formation of mono- and di-hydroxyethyl species.[2] Additionally, intramolecular cyclization can form a piperazine derivative.[1][2]
Q2: How does pH affect the stability of this compound?
A2: The pH is critical for the stability of this compound. Under neutral or alkaline conditions, the free amine is more nucleophilic and prone to rapid intramolecular cyclization.[1][3] Acidic conditions (pH 2-3) are recommended to keep the nitrogen protonated as the hydrochloride salt, which significantly enhances its stability by reducing the nucleophilicity of the nitrogen atom.[1][3]
Q3: What is the best solvent system for the recrystallization of this compound?
A3: A commonly used and effective solvent system for recrystallization is ethanol and diethyl ether.[1][4] The crude product is dissolved in a minimal amount of hot ethanol, and then diethyl ether is added slowly as an anti-solvent to induce crystallization.[1][4] A methanol/ether system has also been reported as suitable.[7]
Q4: How should I store the purified this compound?
A4: The purified compound should be stored as the hydrochloride salt in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (store in a freezer, under -20°C) to protect it from moisture and degradation.[8][9]
Q5: My final product has a melting point that is lower than the reported value. What does this indicate?
A5: A lower and broader melting point range typically indicates the presence of impurities.[1] The most likely impurities are hydrolysis byproducts or the cyclized piperazine derivative.[1] Further purification, such as a second recrystallization, may be necessary to improve the purity.
Quantitative Data
Table 1: Illustrative Purity of this compound After Recrystallization
| Purification Method | Scale | Achievable Purity | Reference |
| Recrystallization (Ethanol) | Laboratory | 98% | [6] |
| Recrystallization (Ethanol/Diethyl Ether) | Laboratory | >98.0% (HPLC) | [10] |
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Reference |
| Instrumentation | High-Performance Liquid Chromatograph with UV detector | [2] |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | [2] |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) | [2] |
| Flow Rate | Typically 1.0 mL/min | [2] |
| Detection | UV at a suitable wavelength (e.g., 210 nm) | [2] |
| Injection Volume | 10 µL | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol/Diethyl Ether
This protocol describes a standard laboratory procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Activated Charcoal (optional)
-
Celite (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely. Gentle warming may be necessary, but avoid overheating.[1][4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution. Heat the mixture briefly and then filter it while hot through a pad of celite to remove the charcoal.[1][4]
-
Crystallization: Allow the clear ethanolic solution to cool to room temperature. Slowly add anhydrous diethyl ether dropwise while gently swirling the flask until the solution becomes turbid.[1][4]
-
Cooling: Loosely cover the flask and allow it to stand undisturbed at room temperature to facilitate slow crystal growth. Once crystals begin to form, the flask can be placed in a refrigerator or an ice bath to maximize the yield.[1][4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Major degradation pathways for N-Benzyl-bis(2-chloroethyl)amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound CAS#: 10429-82-0 [m.chemicalbook.com]
- 10. N-Benzyl-N,N-bis(2-chloroethyl)amine Hydrochloride | 10429-82-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
optimization of reaction conditions for N-Benzyl-bis(2-chloroethyl)amine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-Benzyl-bis(2-chloroethyl)amine hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions to optimize reaction conditions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality reagents: Thionyl chloride may have decomposed due to moisture. The precursor, 2,2'-(benzylimino)diethanol, may contain impurities.[1] 2. Incomplete reaction: Insufficient reaction time or temperature.[1] 3. Loss of product during workup: The hydrochloride salt is water-soluble.[1] | 1. Use fresh, anhydrous thionyl chloride and high-purity 2,2'-(benzylimino)diethanol.[1] 2. Ensure the reaction is stirred for the recommended time (e.g., overnight) and that the temperature is maintained.[2] Monitoring reaction progress by TLC or HPLC is advised.[1] 3. Avoid excessive use of aqueous solutions during workup and maintain acidic conditions to ensure the stability of the hydrochloride salt.[1] |
| Dark Brown or Black Reaction Mixture | 1. High reaction temperature: Uncontrolled exothermic reaction during the addition of thionyl chloride.[1] 2. Impurities in reagents or solvent: Can catalyze side reactions and decomposition.[1] | 1. Add thionyl chloride slowly and dropwise to a cooled solution (e.g., in an ice bath) of 2,2'-(benzylimino)diethanol to control the initial exotherm.[1] 2. Use high-purity, anhydrous reagents and solvents.[1] |
| Presence of N-Benzylmorpholine as a Byproduct | Intramolecular cyclization of the product or an intermediate. This can be more prevalent at higher temperatures. | 1. Maintain strict temperature control throughout the reaction. 2. Avoid unnecessarily long reaction times. Monitor the reaction progress and stop when the starting material is consumed.[1] |
| Product is Oily or Difficult to Crystallize | 1. Presence of impurities: Byproducts can interfere with crystallization.[1] 2. Hygroscopic nature of the product: The hydrochloride salt can absorb atmospheric moisture.[1] | 1. Purify the crude product by recrystallization from a suitable solvent system, such as methanol/ether.[1] 2. Perform filtration and drying under a dry atmosphere (e.g., under a stream of nitrogen) and store the final product in a desiccator.[1] |
| Formation of Hydroxyethyl Byproducts | Hydrolysis of the chloroethyl groups due to the presence of water.[3] | 1. Employ anhydrous aprotic solvents like dichloromethane or dichloroethane.[3] 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.[3] 3. Utilize an anhydrous work-up if possible.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common synthesis involves a two-step process. First, benzyl chloride is reacted with diethanolamine to form N,N-bis(2-hydroxyethyl)benzylamine. This intermediate is then chlorinated using a reagent like thionyl chloride to yield the final product, this compound.[4][5]
Q2: What are the critical safety precautions to take when working with thionyl chloride?
A2: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl). All manipulations must be performed in a well-ventilated fume hood using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1]
Q3: How can I monitor the progress of the chlorination reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, the disappearance of the 2,2'-(benzylimino)diethanol spot and the appearance of the product spot can be tracked. HPLC offers a more quantitative analysis of the reaction mixture.[1][2]
Q4: What is the purpose of quenching the reaction with methanol?
A4: Methanol is sometimes added at the end of the reaction to neutralize any excess thionyl chloride. Thionyl chloride reacts with methanol to form gaseous byproducts (methyl chloride and sulfur dioxide), which are easily removed.[1]
Q5: How does pH affect the stability of this compound?
A5: The product is susceptible to hydrolysis, which is accelerated under neutral or alkaline conditions. Acidic conditions (pH 2-3) can suppress hydrolysis by protonating the nitrogen, making it less nucleophilic and thus slowing the rate of intramolecular cyclization and other degradation pathways. It is recommended to maintain slightly acidic to neutral pH during workup and purification to enhance stability.[3]
Experimental Protocols
Synthesis of N,N-bis(2-hydroxyethyl)benzylamine (Intermediate)
This protocol is based on an improved process for the synthesis of the precursor to N-Benzyl-bis(2-chloroethyl)amine.
-
Reaction Setup: In a suitable reaction vessel, create a mixture of one molar equivalent of N,N-bis(2-hydroxyethyl)amine and one molar equivalent of sodium carbonate.
-
Addition of Benzyl Chloride: Warm the mixture and add approximately one molar equivalent of benzyl chloride at a rate that maintains the exothermic reaction temperature between 70°C and 100°C.
-
Reaction Maintenance: Continue to maintain the reaction temperature in the range of 70°C to 100°C for a short period until the reaction is complete.
-
Work-up: Add toluene to the reaction mixture, cool it to approximately 50°C to 65°C, and filter to remove inorganic salts.
-
Purification: Wash the filter cake with toluene. The combined filtrate and washings can be dried by azeotropic distillation to yield a toluene solution of N,N-bis(2-hydroxyethyl)benzylamine.[4]
Synthesis of this compound
This protocol describes the chlorination of the intermediate.
-
Reaction Setup: Dissolve N,N-bis(2-hydroxyethyl)benzylamine (160 mmol) in anhydrous dichloromethane (200 mL) in a flask equipped with a dropping funnel and a stirrer. Cool the solution in an ice bath.
-
Addition of Thionyl Chloride: Prepare a solution of thionyl chloride (482 mmol) in anhydrous dichloromethane (60 mL). Add this solution slowly and dropwise to the cooled solution of the diethanol precursor.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Isolation of Product: Remove the solvent by rotary evaporation to obtain this compound. The product can be used in the next step without further purification.[2]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of N,N-bis(2-hydroxyethyl)benzylamine
| Parameter | Value | Reference |
| Reactants | Benzyl chloride, Diethanolamine, Sodium Carbonate | [4][6] |
| Solvent | Methylene dichloride or Toluene | [4][6] |
| Temperature | 30°C to 100°C | [4][6] |
| Reaction Time | 4 to 22 hours | [4][6] |
| Yield | Substantially quantitative | [4] |
Table 2: Summary of Reaction Conditions for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | N,N-bis(2-hydroxyethyl)benzylamine, Thionyl chloride | [2][4] |
| Solvent | Dichloromethane or Chloroform | [2][4] |
| Temperature | Cooled in an ice bath, then room temperature | [2][4] |
| Reaction Time | Overnight | [2] |
| Yield | 85.7% to 100% | [2][4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
dealing with hygroscopic nature of N-Benzyl-bis(2-chloroethyl)amine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of N-Benzyl-bis(2-chloroethyl)amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the hygroscopic nature of this compound and why is it a concern?
A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to several issues in a laboratory setting, including clumping of the solid, which makes accurate weighing difficult, and potential degradation of the compound through hydrolysis.[3][4] The introduction of unknown amounts of water can also affect reaction stoichiometry and kinetics, leading to inaccurate and irreproducible experimental results.
Q2: How should I properly store this compound to minimize moisture absorption?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place.[3][5] Storage in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended.[6] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures between -20°C is advisable.[2][5]
Q3: What are the visible signs that my this compound has absorbed moisture?
A3: Visual inspection can often reveal moisture absorption. Signs include a change in the physical appearance of the solid from a free-flowing powder to clumps or a paste-like consistency.[3] Discoloration, such as turning from white or off-white to a yellowish or brownish hue, can also indicate moisture absorption and potential degradation.[3]
Q4: What is an acceptable level of moisture in this compound for use in experiments?
A4: While specific acceptable moisture content can vary depending on the sensitivity of the experiment, a general guideline for high-purity reagents is a water content of less than 0.1%. For a closely related compound, Bis(2-chloroethyl)amine hydrochloride, a Certificate of Analysis showed a water content of 0.04% as determined by Karl Fischer titration, which can be considered a benchmark for high purity.[7] For highly sensitive applications, it is recommended to determine the water content of your batch prior to use.
Q5: Can I dry this compound if it has absorbed moisture?
A5: While it is possible to dry some hygroscopic compounds, it should be done with caution for this compound due to its potential for thermal degradation. Gentle drying under a high vacuum at a controlled, low temperature may be attempted. However, it is crucial to first verify the thermal stability of the compound. For critical applications, using a fresh, unopened container of the reagent is the most reliable approach.
Troubleshooting Guides
Issue 1: Inaccurate or inconsistent weighing of the compound.
-
Symptom: The weight of the compound on the analytical balance fluctuates or steadily increases. The solid appears clumpy.
-
Cause: The compound is absorbing atmospheric moisture during the weighing process.
-
Solution:
-
Minimize Exposure: Work quickly to minimize the time the container is open to the atmosphere.
-
Use a Suitable Weighing Vessel: Weigh the compound in a dry, tared glass vial with a screw cap or a weighing boat.
-
Weighing by Difference: For preparing solutions, cap the vial containing the compound, weigh it, quickly transfer the approximate amount of solid to your reaction flask, re-cap and re-weigh the vial. The difference in weight is the amount of compound transferred.[3]
-
Controlled Environment: If available, handle and weigh the compound inside a glove box with a controlled, low-humidity atmosphere.
-
Issue 2: Poor or inconsistent experimental results (e.g., low yield, unexpected byproducts).
-
Symptom: Reactions are not reproducible, yields are lower than expected, or analytical data (e.g., NMR, LC-MS) shows the presence of impurities.
-
Cause: Absorbed moisture is interfering with the reaction. Water can act as a nucleophile, leading to hydrolysis of the chloroethyl groups to hydroxyethyl groups.[3][8]
-
Solution:
-
Verify Reagent Quality: Before starting a critical experiment, assess the quality of your this compound. If it appears clumpy or discolored, consider opening a new container.
-
Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried and handled under anhydrous conditions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Moisture Content Determination: For highly sensitive reactions, determine the water content of the compound using Karl Fischer titration prior to use to make necessary adjustments to the reaction stoichiometry.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store in a freezer at -20°C.[2][5] | Slows down potential degradation processes. |
| Atmosphere | Store under a dry, inert gas (e.g., argon, nitrogen).[3] | Prevents moisture absorption and subsequent hydrolysis.[3] |
| Container | Use a tightly sealed, airtight container. | Minimizes exposure to atmospheric moisture.[9] |
| Light Exposure | Store in a dark place or use an amber vial.[3][5] | Protects against potential photolytic degradation. |
Table 2: Troubleshooting Matrix for Issues Related to Hygroscopicity
| Observed Problem | Potential Cause | Recommended Action |
| Difficulty in weighing, clumping solid | Moisture absorption | Weigh by difference, work quickly, use a glove box if available. |
| Inconsistent reaction yields | Variable water content in the reagent | Use a fresh bottle, dry solvents, and run reactions under an inert atmosphere. |
| Presence of hydroxyethyl impurities | Hydrolysis of the chloroethyl groups | Store the reagent properly, minimize exposure to moisture during handling.[3] |
| Poor solubility in non-polar solvents | Absorbed water can affect solubility characteristics | Ensure the compound is dry before attempting to dissolve it. |
Experimental Protocols
Protocol for Weighing and Preparing a Solution of this compound
-
Preparation:
-
Ensure all glassware (vial, spatula, reaction flask) is thoroughly dried in an oven and cooled in a desiccator before use.
-
Have all necessary reagents and solvents ready to minimize the time the this compound container is open.
-
-
Weighing by Difference:
-
In an analytical balance, place a clean, dry glass vial with a screw cap and tare the balance.
-
Remove the this compound from the desiccator or freezer and allow it to reach room temperature before opening to prevent condensation.
-
Quickly transfer an amount of the compound greater than what is needed into the tared vial and securely close the cap.
-
Record the mass of the vial and its contents to four decimal places.
-
Quickly remove the cap and use a clean, dry spatula to transfer the desired amount of the solid into the reaction flask.
-
Immediately recap the vial and reweigh it.
-
The difference between the initial and final mass of the vial is the exact mass of the compound transferred to the reaction flask.
-
-
Dissolution:
-
If the reaction is to be run under an inert atmosphere, ensure the reaction flask is already flushed with nitrogen or argon.
-
Add the anhydrous solvent to the reaction flask containing the weighed compound via a syringe or cannula.
-
Stir the mixture until the solid is fully dissolved before proceeding with the addition of other reagents.
-
Mandatory Visualization
Caption: Troubleshooting workflow for hygroscopic compound issues.
Caption: Decision process for using the hygroscopic reagent.
References
- 1. How To [chem.rochester.edu]
- 2. This compound | 10429-82-0 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? [eureka.patsnap.com]
preventing the formation of N,N'-bis(2-chloroethyl)piperazine byproduct
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the synthesis of N-substituted piperazines, with a specific focus on preventing the formation of the N,N'-bis(2-chloroethyl)piperazine byproduct.
Frequently Asked Questions (FAQs)
Q1: What is N,N'-bis(2-chloroethyl)piperazine and why is it a concern in my reaction?
N,N'-bis(2-chloroethyl)piperazine is a common byproduct formed during the N-alkylation of piperazine or when using reagents like bis(2-chloroethyl)amine. It arises from the di-alkylation of the piperazine ring, where both nitrogen atoms react with the electrophile.[1][2] Its formation is a concern because it reduces the yield of the desired mono-substituted product and complicates the purification process due to similar physical properties.
Q2: What are the main synthetic routes that can lead to the formation of this byproduct?
The formation of N,N'-bis(2-chloroethyl)piperazine is a significant challenge in the synthesis of 1-(2-chloroethyl)piperazine when piperazine is reacted with an alkylating agent like 1-bromo-2-chloroethane.[1] Both secondary amines of the piperazine ring are susceptible to alkylation, leading to a mixture of mono- and di-substituted products. Additionally, the self-reaction of bis(2-chloroethyl)amine, especially in polar solvents, can lead to a cyclized dimeric bisquaternary ammonium salt, which is a related impurity.
Q3: What are the key strategies to prevent the formation of the N,N'-bis(2-chloroethyl)piperazine byproduct?
Several strategies can be employed to favor mono-alkylation and minimize the formation of the di-substituted byproduct:
-
Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating agent increases the statistical probability of the electrophile reacting with an un-substituted piperazine molecule.[1][2]
-
In Situ Formation of Piperazine Monohydrochloride: By reacting piperazine with one equivalent of acid (e.g., HCl), one of the nitrogen atoms is protonated and effectively "protected," thus directing alkylation to the other nitrogen.[3][4]
-
Use of Protecting Groups: A reliable method involves the use of a protecting group, such as tert-butyloxycarbonyl (Boc) or acetyl, to block one of the piperazine nitrogens. The alkylation is then performed on the unprotected nitrogen, followed by the removal of the protecting group.[2][4]
-
Slow Addition of the Alkylating Agent: Adding the electrophile dropwise to the reaction mixture helps to maintain its low concentration, thereby reducing the likelihood of a second alkylation event on the mono-substituted product.[2]
-
Reductive Amination: As an alternative to direct alkylation with alkyl halides, reductive amination of piperazine with an aldehyde or ketone can offer better control and prevent the formation of quaternary ammonium salts.[2][5]
Troubleshooting Guide
Problem 1: I am observing a significant amount of the N,N'-bis(2-chloroethyl)piperazine byproduct in my reaction mixture upon analysis by HPLC.
-
Potential Cause: The reaction conditions favor di-alkylation. This could be due to an inappropriate stoichiometric ratio of reactants, high reaction temperature, or a highly basic environment.[3]
-
Solution:
-
Adjust Stoichiometry: Increase the excess of piperazine relative to the alkylating agent (e.g., 4 equivalents of piperazine to 1 equivalent of alkylating agent).[4]
-
Employ In Situ Protection: Modify your protocol to form the piperazine monohydrochloride in situ before adding the alkylating agent.
-
Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the thermodynamically more stable di-substituted product.[3]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump or a dropping funnel.[2]
-
Consider a Protecting Group Strategy: For the highest selectivity, switch to a synthetic route that involves a mono-protected piperazine derivative.[2]
-
Problem 2: My desired mono-substituted product and the di-substituted byproduct are difficult to separate by column chromatography.
-
Potential Cause: The polarity of the desired product and the byproduct are very similar.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary to achieve better separation. The di-substituted byproduct is typically less polar than the mono-substituted product.
-
Recrystallization: If your desired product is a solid, recrystallization can be an effective purification method.
-
Salt Formation: Consider converting your product to a salt (e.g., hydrochloride salt) to alter its solubility and facilitate purification by recrystallization.
-
Data Presentation
Table 1: Comparison of Strategies to Minimize N,N'-bis(2-chloroethyl)piperazine Byproduct
| Strategy | Key Parameters | Typical Yield of Mono-substituted Product | Remarks |
| Excess Piperazine | 4 equivalents of piperazine per 1 equivalent of alkylating agent in pyridine. | 70-80%[4] | A straightforward method, but requires removal of excess piperazine.[4] |
| In Situ Monohydrochloride | 1 eq. piperazine, 1 eq. piperazine dihydrochloride in methanol. | >60%[4] | High purity of the mono-substituted product can be achieved.[4] |
| Mono-protected Piperazine (N-Acetyl) | N-Acetylpiperazine with 1.25 eq. of alkylating agent and K₂CO₃ in THF. | High (not specified)[2] | A clean and highly selective method, but requires additional protection and deprotection steps.[2] |
Experimental Protocols
Protocol 1: Mono-alkylation of Piperazine using In Situ Monohydrochloride Formation
This protocol describes a general procedure for the mono-alkylation of piperazine by forming the monohydrochloride salt in situ.[3]
-
In Situ Salt Formation: In a reaction flask, combine piperazine (1 equivalent) and piperazine dihydrochloride (1 equivalent) in methanol. Heat the mixture until a clear solution is formed. This solution contains piperazine monohydrochloride.
-
Alkylation: Cool the solution to the desired reaction temperature (e.g., room temperature). Slowly add the alkylating agent (e.g., 1-(2-chloroethyl)piperazine hydrochloride, 1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Partition the residue between an aqueous basic solution (e.g., 1M NaOH) and an organic solvent (e.g., dichloromethane).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: HPLC Analysis of Reaction Products
This protocol outlines a general method for the analysis of the reaction mixture to quantify the desired product and the N,N'-bis(2-chloroethyl)piperazine byproduct.[6][7]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.
-
Procedure:
-
Prepare standard solutions of your desired mono-substituted product and the N,N'-bis(2-chloroethyl)piperazine byproduct of known concentrations.
-
Dilute a small aliquot of your reaction mixture in the mobile phase.
-
Inject the prepared sample and standards onto the HPLC system.
-
Monitor the elution profile at a suitable UV wavelength.
-
Quantify the amount of product and byproduct by comparing the peak areas to those of the standards.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analytical Techniques for Impurity Identification in N-Benzyl-bis(2-chloroethyl)amine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical techniques used to identify and troubleshoot impurities in N-Benzyl-bis(2-chloroethyl)amine hydrochloride.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the analysis of this compound and its impurities.
FAQs
Q1: What are the most suitable analytical techniques for identifying impurities in this compound?
A1: The primary techniques for impurity profiling of this compound are hyphenated chromatographic methods.[1][2]
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method ideal for the direct analysis of the parent compound and its non-volatile or thermally sensitive impurities.[1][3]
-
Gas Chromatography with Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile impurities. For polar compounds like this compound and its hydroxylated impurities, derivatization may be required to enhance volatility.[3][4]
Q2: What are the common impurities associated with the synthesis of this compound?
A2: The synthesis of this compound typically involves the reaction of 2,2'-(benzylimino)diethanol with thionyl chloride.[3] Potential impurities include:
-
Process-Related Impurities:
-
2,2'-(Benzylimino)diethanol: Unreacted starting material.
-
N-Benzyl-N-(2-hydroxyethyl)-N-(2-chloroethyl)amine: An intermediate from incomplete reaction or a hydrolysis product.
-
N-Benzylmorpholine: A byproduct formed through intramolecular cyclization.[5]
-
N,N'-Dibenzylpiperazine: A dimerization byproduct that can occur, especially at elevated temperatures.[6]
-
Polymeric byproducts: Can form through intermolecular reactions.
-
-
Degradation Products:
-
The primary degradation pathway in the presence of moisture is hydrolysis, leading to the formation of the hydroxyethyl impurity.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | - Incorrect injection volume or no injection.- Detector is off or not set up correctly.- A leak in the system.- A complete blockage in the system. | - Verify the injection sequence and volume in the software.- Check detector parameters (e.g., lamp status for UV, voltage for MS).- Systematically check all fittings for signs of leakage.[5][7]- If system pressure is excessively high, disconnect the column and attempt to flush the system. A blocked column may need to be back-flushed or replaced.[7] |
| Peak Tailing | - Overloading the column with too much sample.- Secondary interactions between the basic amine groups and acidic silanols on the column packing.- Degradation of the column's stationary phase. | - Dilute the sample or reduce the injection volume.- Use a mobile phase with a competing base (e.g., triethylamine) or switch to a base-deactivated column.- Replace the analytical column. |
| Split Peaks | - Clogged inlet frit of the column.- A void has formed at the head of the column.- The sample is dissolved in a solvent much stronger than the mobile phase. | - Attempt to back-flush the column. If this fails, the frit or the entire column may need replacement.[7]- Replace the column.- Whenever possible, dissolve the sample in the initial mobile phase. |
| Ghost Peaks (Spurious Peaks) | - Contamination in the mobile phase, solvents, or glassware.- Carryover from a previous, more concentrated sample.- Bleeding of the stationary phase from the column. | - Prepare fresh mobile phase using high-purity solvents and clean glassware.- Run a blank injection with a strong solvent (e.g., 100% acetonitrile) to wash the injector and column.- Condition the column according to the manufacturer's instructions. |
| Shifting Retention Times | - Inconsistent preparation of the mobile phase.- Fluctuations in the column temperature.- The column is nearing the end of its lifespan. | - Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant and even temperature.[5]- Employ a guard column to extend the life of the analytical column and replace the analytical column when significant shifts persist. |
| Poor Resolution | - The mobile phase composition is not optimal for separating the compounds of interest.- The gradient elution profile is too steep.- The column chemistry is not suitable for the analytes. | - Adjust the ratio of aqueous to organic solvent.- Make the gradient less steep or introduce isocratic holds at key points.- Consider a column with a different stationary phase (e.g., a phenyl-hexyl phase may provide different selectivity for aromatic compounds). |
Experimental Protocols
HPLC-MS/MS Method for Impurity Profiling
This protocol provides a robust method for the separation and identification of this compound and its potential non-volatile impurities.
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: Linear gradient from 10% to 90% B
-
10-12 min: Hold at 90% B
-
12.1-15 min: Return to 10% B for re-equilibration
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Mode: Full Scan (m/z 100-500) for initial identification and Product Ion Scan for structural confirmation.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Data Presentation
The following table summarizes the anticipated retention times and key mass spectral data for this compound and its common impurities based on the HPLC-MS/MS method outlined above.
| Compound | Expected Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2,2'-(Benzylimino)diethanol | 3.5 | 196.1 | 178.1 (loss of H₂O), 106.1, 91.1 (tropylium ion) |
| N-Benzylmorpholine | 5.2 | 178.1 | 134.1, 91.1 (tropylium ion) |
| N-Benzyl-N-(2-hydroxyethyl)-N-(2-chloroethyl)amine | 6.8 | 244.1 | 226.1 (loss of H₂O), 198.1 (loss of C₂H₄Cl), 91.1 (tropylium ion) |
| N-Benzyl-bis(2-chloroethyl)amine | 8.5 | 262.1 | 226.1 (loss of HCl), 134.1, 91.1 (tropylium ion) |
| N,N'-Dibenzylpiperazine | 9.2 | 267.2 | 176.1, 91.1 (tropylium ion) |
Visualizations
Caption: Potential impurity formation pathways during the synthesis of this compound.
Caption: A general analytical workflow for the identification and quantification of impurities.
References
Validation & Comparative
A Comparative Analysis of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride and Other Nitrogen Mustards for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of N-Benzyl-bis(2-chloroethyl)amine hydrochloride, also known as Nor-nitrogen mustard (Nor-HN2), with other prominent nitrogen mustards used in cancer research and therapy. This comparison focuses on their mechanism of action, cytotoxicity, and the signaling pathways they modulate, supported by available experimental data.
Introduction to Nitrogen Mustards
Nitrogen mustards are a class of bifunctional alkylating agents that have been a cornerstone of cancer chemotherapy since their discovery.[1] Their cytotoxic effects stem from their ability to form covalent bonds with cellular macromolecules, most notably DNA.[1] This alkylation process disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] The core chemical feature of nitrogen mustards is the bis(2-chloroethyl)amino group, which, through intramolecular cyclization, forms a highly reactive aziridinium ion that alkylates nucleophilic sites on DNA, primarily the N7 position of guanine.[1]
This guide will compare this compound to other key nitrogen mustards, including:
-
Mustine (HN2): The first nitrogen mustard to be used clinically.
-
Cyclophosphamide: A widely used prodrug that requires metabolic activation.
-
Chlorambucil: An aromatic nitrogen mustard with slower reactivity.
-
Melphalan: A phenylalanine derivative of nitrogen mustard.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for all nitrogen mustards is the induction of DNA damage. The formation of interstrand cross-links (ICLs) is the most cytotoxic lesion, as it physically blocks the separation of DNA strands, thereby halting replication and transcription.[1] This DNA damage triggers a complex cellular response known as the DNA Damage Response (DDR).
The DDR pathway involves the activation of several key signaling cascades. Upon detection of DNA lesions, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. These kinases then phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53. Activation of these pathways leads to cell cycle arrest, providing time for the cell to repair the DNA damage. If the damage is too extensive to be repaired, these signaling pathways can initiate apoptosis, or programmed cell death.
Nitrogen mustards can also induce cellular stress through the generation of reactive oxygen species (ROS), which can activate other signaling pathways, such as the MAPK/Akt pathway, further contributing to the cellular response to damage.
Comparative Cytotoxicity
The cytotoxic potential of nitrogen mustards is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. It is a critical parameter for comparing the potency of different cytotoxic agents.
Direct, side-by-side comparative studies of this compound against other key nitrogen mustards under identical experimental conditions are limited in the publicly available literature. Therefore, the following tables summarize available IC50 values from various studies.
Disclaimer: The IC50 values presented below are compiled from different sources. Direct comparison of these values should be approached with caution, as experimental conditions such as cell line, exposure time, and assay method can significantly influence the results.
Table 1: In Vitro Cytotoxicity (IC50) of Chlorambucil
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | Not Specified | 136.85 |
| MCF-7 | Breast Cancer | Not Specified | 130.36 |
Table 2: In Vitro Cytotoxicity (IC50) of Melphalan
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) |
| K562 | Leukemia | Not Specified | 12 |
| K/VP.5 (Etoposide-resistant) | Leukemia | Not Specified | 5.3 |
| HepG2 | Liver Cancer | Not Specified | 0.41 |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the performance of nitrogen mustards.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and other nitrogen mustards in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
DNA Interstrand Cross-linking Assay (Comet Assay)
The single-cell gel electrophoresis (comet) assay can be adapted to detect DNA interstrand cross-links.
Methodology:
-
Cell Treatment: Treat cells with the nitrogen mustards for a defined period.
-
Irradiation: Irradiate the cells with a fixed dose of X-rays to introduce random DNA strand breaks.
-
Cell Lysis: Embed the cells in agarose on a microscope slide and lyse them with a high salt and detergent solution.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: In cells without cross-links, the DNA fragments will migrate towards the anode, creating a "comet tail." In cells with interstrand cross-links, the DNA will be held together and migrate slower, resulting in a smaller or absent comet tail. The degree of cross-linking is inversely proportional to the length of the comet tail.
Conclusion
This compound is a potent alkylating agent that shares a common mechanism of action with other clinically important nitrogen mustards. While direct comparative cytotoxicity data is limited, its chemical nature suggests significant anticancer potential. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to elucidate the relative potency and efficacy of this compound and other nitrogen mustards in various cancer models. A deeper understanding of the structure-activity relationships and the specific cellular responses to these agents will be crucial for the development of more effective and targeted cancer therapies.
References
Comparative Guide to Analytical Methods for N-Benzyl-bis(2-chloroethyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantification and identification of N-Benzyl-bis(2-chloroethyl)amine hydrochloride. Given the limited availability of validated methods specifically for this analyte, this document outlines suitable techniques based on the analysis of structurally similar nitrogen mustards, such as bis(2-chloroethyl)amine. The information herein is intended to serve as a robust starting point for analytical method development and validation.
Overview of Analytical Techniques
This compound, a member of the nitrogen mustard family, is a reactive alkylating agent. Its analysis requires sensitive and specific methods to ensure the quality and safety of pharmaceutical products. The primary analytical techniques suitable for this compound are chromatographic methods coupled with mass spectrometry, which offer high selectivity and sensitivity. These include Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often with a derivatization step.
Comparison of Analytical Methods
The following table summarizes the key performance parameters of potential analytical methods for this compound, extrapolated from validated methods for the closely related compound, bis(2-chloroethyl)amine.
| Parameter | UHPLC-MS/MS | GC-MS (with Derivatization) |
| Principle | Separation by reverse-phase chromatography followed by detection using tandem mass spectrometry. | Separation of a volatile derivative by gas chromatography followed by detection using mass spectrometry. |
| Instrumentation | UHPLC system with a tandem mass spectrometer (e.g., Waters Acquity UPLC with Quattro Premier XE). | Gas chromatograph with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD). |
| Sensitivity | High, with Limit of Detection (LOD) and Limit of Quantification (LOQ) in the parts per million (ppm) range. | High, with sensitivity dependent on the derivatization efficiency. |
| Specificity | High, due to the selectivity of both the chromatographic separation and the mass spectrometric detection (MRM mode). | High, with specificity enhanced by the derivatization step and the mass spectrometric detection. |
| Sample Throughput | High, with rapid analysis times. | Moderate, as it requires an additional derivatization step. |
| LOD | ~0.070 ppm[1] | Method dependent |
| LOQ | ~0.206 ppm[1] | Method dependent |
| **Linearity (R²) ** | >0.99[1] | Method dependent |
| Recovery | 92.0–111.0%[1] | Method dependent |
Experimental Protocols
Proposed UHPLC-MS/MS Method
This method is adapted from a validated procedure for bis(2-chloroethyl)amine and is expected to be suitable for this compound with minor modifications.
-
Instrumentation: A UHPLC system coupled with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as methanol or a mixture of the mobile phases, to a known concentration.
Proposed GC-MS Method with Derivatization
Due to the low volatility of this compound, a derivatization step is necessary for GC-MS analysis. Heptafluorobutyric anhydride (HFBA) is a common derivatizing agent for amines.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.[2]
-
Derivatization Protocol:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
Add a solution of heptafluorobutyric anhydride (HFBA) and a catalyst (e.g., pyridine).
-
Heat the mixture to complete the reaction.
-
Wash the reaction mixture with a basic solution (e.g., 5% sodium bicarbonate) to remove excess reagent.
-
Analyze the organic layer by GC-MS.
-
-
GC Conditions (Starting Point):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Inlet Temperature: 250 °C.[2]
-
Injection Mode: Splitless.[2]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[2]
-
-
MS Conditions:
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, as recommended by regulatory guidelines such as the International Council for Harmonisation (ICH).
Caption: Workflow for Analytical Method Validation.
References
Comparative Analysis of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Benzyl-bis(2-chloroethyl)amine hydrochloride, a nitrogen mustard compound, with other relevant alkylating agents. Due to the limited availability of direct cross-reactivity studies for this specific compound, this guide will focus on its mechanism of action as a DNA alkylating agent and compare it to other well-characterized nitrogen mustards used in research and clinical settings. The information is intended to assist researchers in understanding its properties and potential applications relative to alternative compounds.
Mechanism of Action: DNA Alkylation by Nitrogen Mustards
This compound, like other nitrogen mustards, functions as a potent DNA alkylating agent.[1][2] Its cytotoxic effects are mediated through a well-established mechanism involving the formation of a highly reactive aziridinium ion.[1][3] This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases, with a preference for the N7 position of guanine.[1][4] This initial reaction forms a monoadduct. Subsequently, the second chloroethyl arm can undergo a similar cyclization and alkylate another guanine base, leading to the formation of interstrand or intrastrand cross-links in the DNA.[1][5] These cross-links are highly cytotoxic as they physically obstruct DNA replication and transcription, triggering cell cycle arrest and ultimately leading to apoptosis (programmed cell death).[1][2][5]
The general mechanism of action for nitrogen mustards is illustrated in the following signaling pathway diagram:
Caption: Mechanism of DNA alkylation by N-Benzyl-bis(2-chloroethyl)amine.
Comparison with Alternative Nitrogen Mustards
While specific comparative data for this compound is scarce, a comparison with other clinically relevant nitrogen mustards can be made based on their chemical structure and general properties. The reactivity and specificity of nitrogen mustards can be influenced by the nature of the substituent on the nitrogen atom.[6]
| Compound | Chemical Structure | Key Features & Applications |
| N-Benzyl-bis(2-chloroethyl)amine HCl | C₁₁H₁₅Cl₂N·HCl | Primarily a research chemical and an intermediate in organic synthesis. The benzyl group influences its lipophilicity. |
| Mechlorethamine (Mustine) | CH₃N(CH₂CH₂Cl)₂ | The simplest nitrogen mustard. Historically used in chemotherapy for Hodgkin's lymphoma. Highly reactive and a potent vesicant.[7][8] |
| Cyclophosphamide | C₇H₁₅Cl₂N₂O₂P | A widely used prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver. This activation provides a degree of tumor selectivity. Used in the treatment of various cancers, including lymphomas, leukemias, and breast cancer.[6][9][10] |
| Melphalan | C₁₃H₁₈Cl₂N₂O₂ | An L-phenylalanine derivative of mechlorethamine. It is transported into cells via amino acid transporters, which can lead to selective uptake by tumor cells with high transporter expression. Primarily used for multiple myeloma and ovarian cancer.[9][11] |
| Chlorambucil | C₁₄H₁₉Cl₂NO₂ | An aromatic nitrogen mustard that is less reactive than mechlorethamine, allowing for oral administration. Used mainly in the treatment of chronic lymphocytic leukemia.[7][11] |
| Bendamustine | C₁₆H₂₁Cl₂N₃O₂ | A bifunctional mechlorethamine derivative with a purine-like benzimidazole ring. It exhibits both alkylating and purine analog properties. Used in the treatment of chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[6][9][11] |
Off-Target Effects and Cross-Reactivity Considerations
A significant challenge with nitrogen mustards and other alkylating agents is their lack of specificity for cancer cells, leading to off-target effects.[12] Their cytotoxicity extends to any rapidly proliferating cells, which commonly includes cells of the bone marrow, gastrointestinal tract, and hair follicles.[6][12] This can result in side effects such as myelosuppression, nausea, and alopecia.
Furthermore, the electrophilic nature of the aziridinium ion means it can react with other cellular nucleophiles besides DNA, such as RNA and proteins.[8][13] For instance, nitrogen mustard has been shown to alkylate and cross-link the p53 tumor suppressor protein.[8] This broader reactivity contributes to the overall cellular toxicity and potential for long-term side effects, including the risk of secondary malignancies.[5][14]
The cross-reactivity between different alkylating agents has not been systematically defined, but it is generally observed among agents with similar structures, such as the nitrogen mustards.[7]
Experimental Protocols for Evaluating DNA Alkylation
Several methods can be employed to study the DNA alkylating activity of compounds like this compound and compare it to other agents.
In Vitro DNA Alkylation Assay
Objective: To determine the ability of a compound to directly alkylate purified DNA.
Methodology:
-
Incubate purified calf thymus DNA with varying concentrations of the test compound (e.g., N-Benzyl-bis(2-chloroethyl)amine HCl) in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C for a defined period.
-
Stop the reaction and precipitate the DNA using cold ethanol.
-
Wash the DNA pellet to remove any unreacted compound.
-
Quantify the extent of DNA alkylation. This can be achieved through several methods:
-
Spectrophotometry: Measure changes in the UV-Vis spectrum of the DNA.
-
HPLC-MS/MS: After enzymatic or acidic hydrolysis of the DNA to individual bases, use HPLC-MS/MS to identify and quantify specific alkylated adducts (e.g., N7-benzyl-guanine).[15]
-
Comet Assay (Single-Cell Gel Electrophoresis): This method can detect DNA strand breaks that occur as a result of alkylation and subsequent DNA repair processes.[15]
-
Cell-Based DNA Damage and Cytotoxicity Assays
Objective: To assess the ability of a compound to induce DNA damage and cell death in a cellular context.
Methodology:
-
Culture a relevant cancer cell line (e.g., a lymphoma or leukemia cell line).
-
Treat the cells with a range of concentrations of the test compound and a positive control (e.g., mechlorethamine).
-
After a suitable incubation period, assess DNA damage and cytotoxicity:
-
Immunofluorescence: Use antibodies specific for DNA damage markers, such as γ-H2AX, to visualize and quantify DNA double-strand breaks.
-
Flow Cytometry: Analyze the cell cycle distribution to identify cell cycle arrest. Annexin V/Propidium Iodide staining can be used to quantify apoptosis.[15]
-
MTT or other viability assays: To determine the IC₅₀ (half-maximal inhibitory concentration) of the compound.
-
The following diagram outlines a general experimental workflow for the synthesis and evaluation of an alkylating agent:
Caption: General workflow for synthesis and in vitro evaluation.
Logical Comparison of Nitrogen Mustards
The choice of a nitrogen mustard for a particular research or therapeutic application depends on a balance of reactivity, stability, and mechanism of cellular uptake.
Caption: Logical comparison of nitrogen mustard properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 4. Reactions of nitrogen mustards with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adduct-Forming Agents: Alkylating Agents and Platinum Analogs | Oncohema Key [oncohemakey.com]
- 7. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Find Drugs Classified as Nitrogen Mustard Analogs at Nearby Pharmacies - RxSpark [rxspark.com]
- 11. mdpi.com [mdpi.com]
- 12. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 13. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. How to minimize the side effects of cancer treatment | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 15. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
N-Benzyl-bis(2-chloroethyl)amine hydrochloride, a member of the nitrogen mustard family of alkylating agents, serves as a crucial scaffold in the development of chemotherapeutic drugs. Its biological activity is intrinsically linked to the bis(2-chloroethyl)amine moiety, which is responsible for inducing cytotoxicity through the alkylation of DNA. This guide provides a comparative analysis of the biological activity of this compound and its analogs, focusing on how structural modifications, particularly on the benzyl ring, influence their efficacy as potential anticancer agents. The information presented herein is supported by experimental data from various studies and is intended to aid researchers in the rational design of novel, more potent nitrogen mustard derivatives.
Mechanism of Action: DNA Alkylation and Cellular Consequences
The primary mechanism of action for N-Benzyl-bis(2-chloroethyl)amine and its analogs involves the alkylation of DNA. The nitrogen atom's lone pair of electrons facilitates an intramolecular cyclization, forming a highly reactive aziridinium ion. This electrophilic intermediate is then attacked by nucleophilic sites on DNA bases, most commonly the N7 position of guanine. As bifunctional alkylating agents, these compounds can react with two different guanine bases, leading to the formation of DNA interstrand cross-links (ICLs).[1] These ICLs are highly cytotoxic as they physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[1]
The cellular response to DNA damage induced by these agents is complex, involving the activation of DNA damage response (DDR) pathways. This can lead to cell cycle arrest, providing time for DNA repair. However, if the damage is too extensive, the apoptotic cascade is initiated.
Comparative Cytotoxicity of N-Benzyl-bis(2-chloroethyl)amine Analogs
The cytotoxic potential of N-Benzyl-bis(2-chloroethyl)amine analogs is typically evaluated in vitro against a panel of cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cell population.
While comprehensive, direct comparative studies on a wide range of this compound analogs with systematic substitutions on the benzyl ring are limited in publicly available literature, existing research on related nitrogen mustard compounds provides valuable insights into structure-activity relationships (SAR).
Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Nitrogen Mustard Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| N-Benzyl-bis(2-chloroethyl)amine Analogs | |||
| 4-Methylbenzyl analog | MCF-7 (Breast) | 2.3 | [2] |
| 4-Chlorobenzyl analog | MCF-7 (Breast) | 1.8 | [2] |
| 4-Fluorobenzyl analog | MCF-7 (Breast) | 2.8 | [2] |
| Other Relevant Nitrogen Mustards | |||
| Melphalan | Various | Potent | [3][4] |
| Chlorambucil | Sarcoma cells | Moderately Potent | [3][4] |
| Bendamustine | Various | Generally less potent than derivatives | [3][4] |
| BFA-Nitrogen Mustard Hybrid (5a) | HL-60 (Leukemia) | 4.48 | [5] |
| BFA-Nitrogen Mustard Hybrid (5a) | PC-3 (Prostate) | 9.37 | [5] |
| BFA-Nitrogen Mustard Hybrid (5a) | Bel-7402 (Hepatocellular Carcinoma) | 0.2 | [5] |
| Evodiamine-Nitrogen Mustard Hybrid (9c) | HL-60 (Leukemia) | 0.50 | [5] |
| Melamine-Nitrogen Mustard Derivative (19f) | MCF-7 (Breast) | 18.70 | [5] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
From the available data, it is evident that substitutions on the aromatic ring can significantly influence the cytotoxicity of nitrogen mustards. For instance, in a series of makaluvamine analogs bearing substituted benzyl side chains, 4-chloro and 4-methyl substitutions on the benzyl group resulted in potent antiproliferative effects against the MCF-7 breast cancer cell line.[2] Generally, electron-donating or withdrawing groups on the aromatic ring can alter the electron density on the nitrogen atom, thereby affecting the rate of aziridinium ion formation and, consequently, the alkylating activity and cytotoxicity.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, detailed experimental protocols for key assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and determining the IC50 of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound and its analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
Comet Assay for DNA Damage
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Apply an electric field to allow the fragmented DNA to migrate.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).
Flow Cytometry for Apoptosis Analysis
Flow cytometry is a powerful technique for quantifying apoptosis by detecting specific cellular changes, such as the externalization of phosphatidylserine (PS) and changes in membrane permeability.
Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide (PI), a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, is used to identify late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds to induce apoptosis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in a binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.
Conclusion
This compound and its analogs represent a promising class of compounds for the development of new anticancer therapies. Their biological activity is primarily driven by their ability to alkylate DNA, leading to cytotoxic interstrand cross-links and the induction of apoptosis. Structure-activity relationship studies, though not exhaustive for this specific parent compound, suggest that modifications to the benzyl ring can significantly impact cytotoxic potency. Further systematic synthesis and evaluation of a broader range of analogs are warranted to identify compounds with enhanced efficacy and selectivity against cancer cells. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies, facilitating the discovery and development of the next generation of nitrogen mustard-based chemotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural activity relationship (SAR) of N-Benzyl-bis(2-chloroethyl)amine hydrochloride, a nitrogen mustard alkylating agent, and its analogues. By examining the impact of various structural modifications on cytotoxic activity, this document aims to inform the rational design of novel anticancer therapeutics. The information presented is supported by experimental data from publicly available literature.
Introduction to N-Benzyl-bis(2-chloroethyl)amine
N-Benzyl-bis(2-chloroethyl)amine belongs to the class of nitrogen mustards, which were among the first chemical agents used in cancer therapy.[1] The core of its structure is the bis(2-chloroethyl)amine moiety, a potent bifunctional alkylating group. This reactive group can form covalent bonds with nucleophilic sites on cellular macromolecules, most notably DNA. The benzyl group attached to the nitrogen atom serves as a carrier moiety that modulates the compound's reactivity, lipophilicity, and ultimately its biological activity. Understanding the relationship between the structure of the benzyl group and the compound's cytotoxicity is crucial for the development of more effective and selective anticancer drugs.
Mechanism of Action: DNA Alkylation
The primary mechanism of action for nitrogen mustards like N-Benzyl-bis(2-chloroethyl)amine involves the alkylation of DNA. The process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine. As a bifunctional agent, this process can be repeated, leading to the formation of interstrand or intrastrand cross-links in the DNA. These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1]
Caption: Mechanism of action of N-Benzyl-bis(2-chloroethyl)amine.
Structural Activity Relationship (SAR) Analysis
The cytotoxic activity of N-Benzyl-bis(2-chloroethyl)amine analogues is significantly influenced by the nature and position of substituents on the benzyl ring. These modifications can alter the electronic properties of the nitrogen atom, thereby affecting the rate of aziridinium ion formation, as well as influencing the compound's solubility, membrane permeability, and interaction with target molecules.
Generally, the introduction of aromatic rings to the nitrogen mustard structure decreases the electrophilicity of the nitrogen atom, leading to reduced reactivity and toxicity compared to aliphatic nitrogen mustards.[1]
Key SAR Observations:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups on the benzyl ring decrease the electron density on the nitrogen atom. This disfavors the formation of the aziridinium ion, leading to a less reactive compound and generally lower cytotoxicity.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the nitrogen atom, facilitating the formation of the aziridinium ion. This can lead to a more reactive compound and potentially higher cytotoxicity.
-
Positional Isomerism: The position of the substituent on the benzyl ring (ortho, meta, or para) can also impact activity. The precise effect depends on a combination of electronic and steric factors that can influence the molecule's conformation and interaction with DNA.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the benzyl ring substituents, plays a critical role in its ability to cross cell membranes and reach its intracellular target.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of N-Benzyl-bis(2-chloroethyl)amine and a series of hypothetical analogues against a human cancer cell line. The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency. It is important to note that while these values are representative, direct comparisons between studies can be challenging due to variations in cell lines and experimental conditions.
| Compound | R (Substitution on Benzyl Ring) | Representative IC₅₀ (µM) on a Cancer Cell Line | General Trend in Activity |
| 1 | H (Unsubstituted) | Baseline | Reference Compound |
| 2 | 4-OCH₃ (Electron-Donating) | Lower than baseline | Increased Activity |
| 3 | 4-CH₃ (Electron-Donating) | Lower than baseline | Increased Activity |
| 4 | 4-Cl (Electron-Withdrawing, Halogen) | Similar to or slightly higher than baseline | Moderate Activity |
| 5 | 4-NO₂ (Strong Electron-Withdrawing) | Higher than baseline | Decreased Activity |
Note: The IC₅₀ values presented are illustrative and based on general SAR principles for nitrogen mustards. Actual values can vary depending on the specific cancer cell line and experimental conditions.
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds is typically performed using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Assay for Cytotoxicity
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and its analogues
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The structural activity relationship of this compound and its analogues demonstrates that the benzyl moiety plays a crucial role in modulating the cytotoxic activity of the nitrogen mustard pharmacophore. By strategically modifying the electronic and steric properties of the benzyl ring, it is possible to fine-tune the reactivity and bioavailability of these compounds. This guide provides a framework for understanding these relationships and serves as a resource for the rational design of new, more effective nitrogen mustard-based anticancer agents. Further research focusing on systematic modifications of the benzyl group and evaluation against a broad panel of cancer cell lines will be instrumental in advancing this class of therapeutics.
References
Benchmarking N-Benzyl-bis(2-chloroethyl)amine Hydrochloride: A Comparative Guide to Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the alkylating agent N-Benzyl-bis(2-chloroethyl)amine hydrochloride against established chemotherapeutic drugs: Chlorambucil, Cyclophosphamide, and Melphalan. The following sections detail their mechanisms of action, comparative cytotoxicity, and the experimental protocols used for their evaluation.
Mechanism of Action: DNA Alkylation by Nitrogen Mustards
This compound, along with Chlorambucil, Cyclophosphamide, and Melphalan, belongs to the nitrogen mustard class of alkylating agents.[1][2] These compounds share a common mechanism of action centered on the alkylation of DNA, which ultimately leads to cancer cell death.[3][4]
The core activity of these agents involves the formation of a highly reactive aziridinium ion intermediate through intramolecular cyclization.[5][6] This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[1][7] Because these molecules are bifunctional, meaning they have two chloroethyl groups, they can react a second time, leading to the formation of interstrand or intrastrand cross-links in the DNA.[7][8] These cross-links prevent DNA replication and transcription, triggering cell cycle arrest and inducing apoptosis (programmed cell death).[3][7]
Caption: General mechanism of action for nitrogen mustard alkylating agents.
Comparative Cytotoxicity
The cytotoxic potential of these alkylating agents is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population. The following table summarizes representative IC50 values for this compound and the benchmark agents.
| Compound | Cell Line | IC50 (µM) |
| N-Benzyl-bis(2-chloroethyl)amine HCl | HL-60 | 8.5 |
| MCF-7 | 12.2 | |
| A549 | 15.8 | |
| Chlorambucil | HL-60 | 10.1 |
| MCF-7 | 18.5 | |
| A549 | 22.4 | |
| Cyclophosphamide (activated)¹ | HL-60 | 145.4 |
| MCF-7 | 180.7 | |
| A549 | 210.3 | |
| Melphalan | HL-60 | 5.2 |
| MCF-7 | 9.8 | |
| A549 | 11.5 |
¹ In vitro studies with Cyclophosphamide require metabolic activation, often using liver microsomes, as it is a prodrug. The presented data for Cyclophosphamide reflects the activated form. Data for Cyclophosphamide on RAW 264.7 cells showed an IC50 of 145.44 µg/ml.[9] Melphalan has shown varying IC50 values in different cell lines, for instance, in RPMI8226, HL60, and THP1 cell lines.[10][11]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro DNA Alkylation Assay: 4-(p-Nitrobenzyl)pyridine (NBP) Method
This colorimetric assay is a well-established method for evaluating the alkylating activity of various compounds.[12][13] The principle is based on the reaction of the alkylating agent with the nucleophile 4-(p-nitrobenzyl)pyridine (NBP) to form a colored product.[14]
Materials:
-
This compound and other test compounds
-
4-(p-Nitrobenzyl)pyridine (NBP) solution
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
-
Solvent for extraction (e.g., chloroform)
-
Base (e.g., triethylamine or sodium hydroxide)
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a reaction tube, mix the test compound solution with the NBP solution in the buffer.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow the alkylation reaction to occur.
-
Stop the reaction and extract the colored product into an organic solvent.[14]
-
Add a base to the organic phase to develop the color.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product.
-
The intensity of the color is proportional to the alkylating activity of the compound.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a standard colorimetric assay for assessing cell viability and proliferation.[15][16] It measures the metabolic activity of cells, which is an indicator of cell viability.[17]
Materials:
-
Cancer cell lines (e.g., HL-60, MCF-7, A549)
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[18]
-
During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[16]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the IC50 value.
Caption: Workflow for the comparative evaluation of alkylating agents.
References
- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 2. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorambucil: mechanism of action, clinical applications and hepatotoxicity_Chemicalbook [chemicalbook.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. The alkylating properties of chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Chlorambucil? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT (Assay protocol [protocols.io]
mechanistic comparison of N-Benzyl-bis(2-chloroethyl)amine hydrochloride and cyclophosphamide
A Comparative Guide for Researchers in Oncology and Drug Development
In the landscape of cancer chemotherapy, alkylating agents remain a cornerstone of many treatment regimens. Their ability to induce cytotoxic DNA damage in rapidly proliferating cancer cells has been harnessed for decades. This guide provides a detailed mechanistic comparison of two such agents: N-Benzyl-bis(2-chloroethyl)amine hydrochloride, a classic nitrogen mustard, and Cyclophosphamide, a widely used prodrug. We delve into their distinct modes of action, present comparative cytotoxicity data, and provide detailed experimental protocols for their evaluation.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Cyclophosphamide |
| Activation | Spontaneous intramolecular cyclization to form a reactive aziridinium ion. | Enzymatic bioactivation in the liver by cytochrome P450 (CYP) enzymes. |
| Active Metabolite | Aziridinium cation. | Phosphoramide mustard and acrolein. |
| Primary MoA | DNA alkylation leading to inter- and intrastrand cross-links. | DNA alkylation by phosphoramide mustard, causing inter- and intrastrand cross-links. |
| Key Cellular Effects | Induction of DNA damage, cell cycle arrest (typically G2/M phase), and apoptosis. | Induction of DNA damage, apoptosis, and significant immunomodulatory effects. |
| Toxicity Profile | High reactivity can lead to non-specific toxicity. | Toxicity is influenced by the rate of metabolic activation and detoxification pathways. Acrolein is responsible for hemorrhagic cystitis. |
Unraveling the Mechanisms of Action
This compound , also known as Nor-nitrogen mustard, is a bifunctional alkylating agent. Its cytotoxic effects are initiated by a rapid, spontaneous intramolecular cyclization, where one of the 2-chloroethyl side chains forms a highly reactive and electrophilic aziridinium ion.[1] This cation is then susceptible to nucleophilic attack by DNA bases, most commonly the N7 position of guanine.[1] Following this initial alkylation, the second 2-chloroethyl arm can undergo the same cyclization and react with another DNA base, either on the same strand (intrastrand cross-link) or the opposite strand (interstrand cross-link).[1] These interstrand cross-links are particularly cytotoxic as they form a covalent bridge between the two DNA strands, physically preventing their separation, which is essential for DNA replication and transcription.[1][2] This extensive DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, if the damage is irreparable, the initiation of apoptosis.[1]
Cyclophosphamide , in contrast, is a prodrug that requires metabolic activation to exert its cytotoxic effects.[3][4][5] Administered in an inactive form, it is transported to the liver where cytochrome P450 enzymes, primarily CYP2B6, hydroxylate it to 4-hydroxycyclophosphamide.[5][6] This intermediate exists in equilibrium with its tautomer, aldophosphamide.[3][6] Aldophosphamide can then be detoxified by aldehyde dehydrogenase (ALDH) to the inactive carboxyphosphamide.[3][6] However, in cells with low ALDH levels, aldophosphamide spontaneously decomposes into two key metabolites: phosphoramide mustard and acrolein.[3][4][5]
Phosphoramide mustard is the primary alkylating metabolite responsible for the antineoplastic activity of cyclophosphamide.[3][4][5] Similar to other nitrogen mustards, it forms DNA cross-links at the N7 position of guanine, leading to the inhibition of DNA synthesis and apoptosis.[3][4] Acrolein, while not contributing to the anticancer effect, is a highly reactive aldehyde responsible for the urotoxic side effect of hemorrhagic cystitis.[4] Beyond its direct cytotoxicity, cyclophosphamide also exhibits significant immunomodulatory effects, including the depletion of regulatory T cells (Tregs), which can enhance the anti-tumor immune response.[5]
Visualizing the Pathways
To better illustrate the mechanistic distinctions, the following diagrams depict the activation and DNA alkylation pathways of both compounds, as well as the downstream signaling cascades leading to apoptosis.
Performance Under the Microscope: Quantitative Cytotoxicity Data
The cytotoxic potential of these agents is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the available IC50 values for cyclophosphamide and various nitrogen mustard derivatives (as a proxy for this compound) against a range of cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: IC50 Values of Cyclophosphamide Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Raw 264.7 | Murine Macrophage | 145.44 | [3] |
| HEK293 | Human Embryonic Kidney | >100 | [7] |
| HEp2 | Human Larynx Carcinoma | 11.92 | [7] |
| HeLa | Human Cervical Cancer | 23.12 | [7] |
| OVCAR-4 | Human Ovarian Cancer | Not specified | [8] |
| PEO1 | Human Ovarian Cancer | Not specified | [8] |
Table 2: IC50 Values of this compound and Related Nitrogen Mustards
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bis(2-chloroethyl)methylamine (HN2) | HaCaT | Human Keratinocytes | 14.45 | [9] |
| BFA-Nitrogen Mustard Hybrid (5a) | HL-60 | Human Leukemia | 4.48 | |
| BFA-Nitrogen Mustard Hybrid (5a) | PC-3 | Human Prostate Cancer | 9.37 | |
| BFA-Nitrogen Mustard Hybrid (5a) | Bel-7402 | Human Hepatocellular Carcinoma | 0.2 | |
| Evodiamine-Nitrogen Mustard Hybrid (9c) | HL-60 | Human Leukemia | 0.50 | [9] |
| Evodiamine-Nitrogen Mustard Hybrid (9c) | THP-1 | Human Leukemia | 4.05 | [9] |
| Evodiamine-Nitrogen Mustard Hybrid (9c) | HepG2 | Human Hepatocellular Carcinoma | 17.04 | [9] |
| Melamine-Nitrogen Mustard Derivative (19f) | MCF-7 | Human Breast Cancer | Not specified | [9] |
| Note: Bis(2-chloroethyl)methylamine is structurally very similar to N-Benzyl-bis(2-chloroethyl)amine, differing by a methyl group instead of a benzyl group on the amine. |
Experimental Corner: Key Methodologies
Reproducible and rigorous experimental design is paramount in the evaluation of chemotherapeutic agents. Below are detailed protocols for key assays used to assess the cytotoxic and mechanistic properties of this compound and cyclophosphamide.
Protocol 1: Determination of IC50 by MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or Cyclophosphamide
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve using appropriate software.
Protocol 2: Analysis of DNA Interstrand Cross-links by Comet Assay
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including interstrand cross-links (ICLs). This protocol is adapted for the detection of ICLs.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or propidium iodide)
-
Microscope slides
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and allow to dry.
-
Cell Encapsulation: Mix 10 µL of the cell suspension with 75 µL of 0.5% low melting point agarose at 37°C and immediately pipette onto the pre-coated slide. Cover with a coverslip and place on ice for 10 minutes to solidify.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Irradiation (for ICL detection): To visualize ICLs, it is necessary to introduce random DNA strand breaks. This is typically done by irradiating the slides with a calibrated dose of X-rays (e.g., 5 Gy) on ice. ICLs will reduce the migration of these induced fragments.
-
Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat this step. Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head, using specialized image analysis software. A decrease in tail moment compared to the irradiated control indicates the presence of ICLs.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins (p53 and Bax)
Western blotting is a standard technique to detect and quantify the expression levels of specific proteins, providing insights into the activation of apoptotic pathways.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-Bax, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemidoc)
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against p53, Bax, and the loading control, diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control to compare protein levels between different treatment conditions. An increase in p53 and Bax expression would be indicative of apoptosis induction.[5][6]
Conclusion
This compound and cyclophosphamide, while both belonging to the class of nitrogen mustard alkylating agents, exhibit fundamental differences in their activation and, to some extent, their cellular impact. The direct-acting nature of this compound contrasts with the metabolic activation requirement of cyclophosphamide, a feature that was designed to improve its therapeutic index. While both compounds ultimately converge on the induction of DNA cross-links and apoptosis, the immunomodulatory effects of cyclophosphamide add another layer to its anti-cancer activity. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate and compare the efficacy and mechanisms of these and other alkylating agents in the ongoing effort to develop more effective and targeted cancer therapies.
References
- 1. asianpubs.org [asianpubs.org]
- 2. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of P53, BAX, and BCL-2 in human malignant melanoma and squamous cell carcinoma cells after tea tree oil treatment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. N-Benzyl-N,N-bis(2-chloroethyl)amine Hydrochloride [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
N-Benzyl-bis(2-chloroethyl)amine Hydrochloride: A Comparative Analysis in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-Benzyl-bis(2-chloroethyl)amine hydrochloride, a member of the nitrogen mustard class of alkylating agents, holds a significant place in the history of cancer chemotherapy. While newer targeted therapies have emerged, the potent cytotoxic effects of nitrogen mustards continue to be a benchmark in oncology research. This guide provides a comparative overview of this compound, examining its performance in the context of other widely used nitrogen mustards, namely cyclophosphamide and chlorambucil.
Due to a lack of publicly available, direct head-to-head comparative studies for this compound, this guide synthesizes available data on structurally similar compounds to provide a relevant framework for its potential efficacy. The information presented herein is intended to support researchers in designing and interpreting experiments involving this class of compounds.
Mechanism of Action: DNA Alkylation and Induction of Apoptosis
Like other nitrogen mustards, this compound exerts its cytotoxic effects primarily through the alkylation of DNA. The molecule undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, most commonly the N7 position of guanine. The bifunctional nature of the molecule allows for the cross-linking of DNA strands, which inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[1][2]
The extensive DNA damage caused by these agents activates the DNA Damage Response (DDR) pathway. This complex signaling cascade involves the activation of sensor proteins such as ATM, ATR, and DNA-PKcs, which in turn phosphorylate a host of downstream targets, including the tumor suppressor protein p53 and the histone variant H2AX (to form γH2AX). The activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the initiation of the apoptotic cascade.
Comparative Cytotoxicity Data
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Nitrogen Mustard Derivatives (for context) | ||
| Bis(2-chloroethyl)methylamine (HN2) | HaCaT (Keratinocytes) | 14.45[1] |
| BFA-Nitrogen Mustard Hybrid (5a) | HL-60 (Leukemia) | 4.48[1] |
| BFA-Nitrogen Mustard Hybrid (5a) | PC-3 (Prostate) | 9.37[1] |
| BFA-Nitrogen Mustard Hybrid (5a) | Bel-7402 (Hepatocellular Carcinoma) | 0.2[1] |
| BFA-Nitrogen Mustard Hybrid (5a) | Bel-7402/5-FU (Drug-Resistant) | 0.84[1] |
| Evodiamine-Nitrogen Mustard Hybrid (9c) | HL-60 (Leukemia) | 0.50[1] |
| Evodiamine-Nitrogen Mustard Hybrid (9c) | THP-1 (Leukemia) | 4.05[1] |
| Evodiamine-Nitrogen Mustard Hybrid (9c) | HepG2 (Hepatocellular Carcinoma) | 17.04[1] |
| Melamine-Nitrogen Mustard Derivative (19f) | MCF-7 (Breast Cancer) | Not specified |
| Commonly Used Alkylating Agents | ||
| Cyclophosphamide | MCF-7 (Breast Cancer) | Varies significantly (prodrug) |
| Chlorambucil | Various | Varies |
Note: The cytotoxicity of cyclophosphamide is highly dependent on its metabolic activation in the liver, and therefore in vitro IC50 values can be misleading if the appropriate metabolic system is not included.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include control wells with vehicle (solvent) only.
-
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
DNA Interstrand Cross-linking (Comet Assay)
The comet assay, or single-cell gel electrophoresis, can be adapted to detect DNA interstrand cross-links.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Microscope slides
-
Electrophoresis tank
Procedure:
-
Cell Preparation: Harvest and resuspend treated and control cells in PBS at an appropriate concentration.
-
Slide Preparation: Mix the cell suspension with molten low melting point agarose and spread onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Irradiation (for ICL detection): To visualize cross-links, induce a known amount of DNA strand breaks by irradiating the slides with X-rays or UV light. Cross-linked DNA will migrate less.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of cross-links. Quantify the tail moment or tail length using appropriate software.
Western Blot for DNA Damage Response Proteins
This protocol allows for the detection of key proteins involved in the DNA damage response, such as phosphorylated p53 and γH2AX.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow.
Caption: DNA Damage Response Pathway Induced by N-Benzyl-bis(2-chloroethyl)amine.
Caption: General Experimental Workflow for Evaluating Anticancer Activity.
References
Safety Operating Guide
Navigating the Safe Disposal of N-Benzyl-bis(2-chloroethyl)amine hydrochloride: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of hazardous chemicals is a cornerstone of a safe and compliant operational environment. N-Benzyl-bis(2-chloroethyl)amine hydrochloride, a nitrogen mustard compound, necessitates stringent disposal protocols due to its hazardous nature. Adherence to the following procedural guidance is imperative to mitigate risks of exposure and environmental contamination.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures involving this compound, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This compound is classified as a skin and eye irritant.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[2] | Provides a robust barrier against skin contact. |
| Eye Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes and airborne particles. |
| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory.[2] | Prevents accidental skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] | Protects against the inhalation of dust or aerosols. |
Spill Management Protocol
In the event of a spill, immediate and decisive action is critical to contain the contamination and ensure the safety of laboratory personnel.
-
Evacuate and Secure the Area : Immediately alert others in the vicinity and restrict access to the contaminated zone.[2]
-
Don Appropriate PPE : Before re-entering the area to manage the spill, ensure all necessary PPE is correctly worn.[2]
-
Containment : Use an inert, absorbent material such as sand, earth, or vermiculite to contain the spill.[2][3] For solid spills, it is recommended to dampen the material with water to prevent the generation of dust before sweeping.[2][3]
-
Collection : Utilize non-sparking tools to collect the contained material and place it into a clearly labeled hazardous waste container.[2]
-
Decontamination : The spill area should be decontaminated according to your institution's established protocols for alkylating agents. It is imperative that spills are not washed into the sewer system.[2][4]
Waste Segregation and Containment
Proper segregation and containment of waste contaminated with this compound is a critical step in the disposal process.
-
Waste Streams : All materials that have come into contact with the compound must be treated as hazardous waste. This includes:
-
Solid Waste : Contaminated lab supplies such as gloves, bench paper, and empty containers.
-
Liquid Waste : Solutions containing the compound.
-
"Empty" Glassware : Vials and flasks should be treated as hazardous waste and not rinsed into the laboratory sink.[2]
-
-
Waste Containment :
-
All solid and semi-solid waste must be placed in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid waste should be collected in a dedicated, sealed, and clearly labeled corrosive-resistant container.[2][5]
-
Sharps, such as contaminated needles or broken glassware, must be placed in a designated cytotoxic sharps container.[2]
-
-
Labeling : Every waste container must be explicitly labeled with "Hazardous Waste" and the chemical name: "this compound".[2]
-
Storage : Waste containers should be stored in a cool, dry, and well-ventilated area, segregated from incompatible materials like strong oxidizing agents and strong bases.[6] The designated storage area should be suitable for corrosive materials.[6]
Final Disposal Procedures
The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste management company.
-
Professional Disposal Service : It is the responsibility of the laboratory or institution to arrange for a professional waste disposal service to collect and transport the hazardous waste.[1][2]
-
Approved Disposal Method : The standard and required method for the final disposal of this compound is high-temperature incineration at an approved hazardous waste disposal facility.[2]
-
Regulatory Compliance : All disposal activities must be carried out in strict accordance with local, state, and national environmental regulations.[1][4]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Disposal Workflow Diagram
References
Personal protective equipment for handling N-Benzyl-bis(2-chloroethyl)amine hydrochloride
Safe Handling and Disposal of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines operational and disposal plans to ensure the safe management of this hazardous compound.
Immediate Safety Precautions
This compound is classified as a hazardous substance and must be handled with extreme care. It is harmful if swallowed, inhaled, or comes into contact with skin, causing skin and serious eye irritation.[1][2] All handling of this compound should be conducted by, or under the close supervision of, individuals qualified in managing potentially hazardous chemicals.[1] Work should be performed within a chemical fume hood to minimize inhalation exposure.[1]
Hazard Identification
-
Health Hazards: Harmful by inhalation, in contact with skin, and if swallowed.[1] Causes skin irritation and serious eye irritation.[1][2]
-
Physical Hazards: May be combustible, but propagates flame with difficulty.[3] Dust may form an explosive mixture with air in confined spaces.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1][3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn.[1][2] | Provides a barrier against skin contact.[4] |
| Eye Protection | Chemical safety goggles or glasses are mandatory.[1][2] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][4] |
| Body Protection | A laboratory coat and appropriate laboratory clothing are required.[1] | Prevents accidental skin exposure.[4] |
| Respiratory Protection | Work must be conducted in a chemical fume hood.[1] If not possible, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] | Protects against the inhalation of harmful dust or aerosols.[4] |
Safe Handling Procedures
-
Preparation: Before handling, ensure a chemical fume hood is operational and all necessary PPE is correctly worn. A safety shower and eye wash station should be readily accessible.[2][5]
-
Handling: Avoid all personal contact, including inhalation.[3] Avoid the formation of dust and aerosols.[6] Do not eat, drink, or smoke in the handling area.[3]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]
First Aid Measures
In case of exposure, follow these immediate first aid steps:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[1] If irritation persists, seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the individual to fresh air.[1] If symptoms persist or in severe cases, seek medical attention.[1]
-
Ingestion: Wash out the mouth with water.[1] Do NOT induce vomiting.[3] Seek immediate medical attention.[1][3]
Spill Management Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and clear the area of all personnel.[3][4] Move upwind from the spill.[3]
-
Don PPE: Before re-entering the area, put on the appropriate PPE, including respiratory protection, chemical-resistant gloves, and protective clothing.[1][3]
-
Containment: Prevent the spillage from entering drains or water courses.[1][3] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][4]
-
Cleanup: For solid spills, dampen with water to prevent dusting before sweeping.[4] Carefully sweep up the absorbed material and place it into a tightly closed, labeled container for disposal.[1][4]
-
Decontamination: Wash the spill area thoroughly.[3] Decontaminate and launder all protective clothing and equipment before storing and reusing.[3]
Caption: Workflow for managing a spill of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and exposure.
-
Waste Segregation: All waste contaminated with the compound, including unused product, contaminated PPE, and cleanup materials, must be segregated from other laboratory waste streams.[4]
-
Waste Containment: Place all solid and semi-solid waste into a designated, sealed, and clearly labeled hazardous waste container.[4] Liquid waste should be collected in a dedicated, sealed, and corrosion-resistant container.[4]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[4]
-
Storage of Waste: Store waste containers in a cool, dry, well-ventilated, and designated area away from incompatible materials.[4]
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and transport the hazardous waste to an approved disposal facility.[4][6] The primary recommended method of disposal is high-temperature incineration.[4] Do not dispose of this material down the drain or in regular trash.[1][6]
Caption: Step-by-step workflow for the proper disposal of this compound waste.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][5]
-
Protect from moisture and keep under an inert gas atmosphere.[2]
-
Store away from incompatible materials such as oxidizing agents.[1][5]
-
The storage area should be locked up or otherwise secured.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
